Product packaging for Indium oxide (InO)(Cat. No.:CAS No. 12672-71-8)

Indium oxide (InO)

Cat. No.: B3418635
CAS No.: 12672-71-8
M. Wt: 130.817 g/mol
InChI Key: NQBRDZOHGALQCB-UHFFFAOYSA-N
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Description

Indium (III) Oxide (In₂O₃) is a wide-bandgap n-type semiconductor critical for advanced materials science and optoelectronics research. This high-purity compound is provided for laboratory use in developing next-generation technologies. Its research value stems from excellent properties, including high optical transparency (>90%) in the visible spectrum and tunable electrical conductivity . The conduction mechanism is primarily governed by the overlap of indium s-orbitals, creating a conduction pathway that is highly tolerant to structural disorder, enabling high electron mobility even in amorphous phases . Conductivity can be modulated via oxygen vacancy concentration or extrinsic doping, allowing researchers to tailor its properties from insulating to highly conductive states . Key research applications include serving as a precursor for synthesizing high-performance Transparent Conducting Oxides (TCOs) , such as Tin-doped Indium Oxide (ITO), essential for solar cells, displays, and smart windows . It is also a prime material for thin-film transistors (TFTs) in flexible and transparent electronics, with studies demonstrating high mobility and excellent on/off ratios . Furthermore, its surface reactivity makes it an excellent platform for high-sensitivity gas sensors . Ongoing investigations also explore its potential in spintronics and as a magnetic dopant host when alloyed with transition metals . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula InO B3418635 Indium oxide (InO) CAS No. 12672-71-8

Properties

CAS No.

12672-71-8

Molecular Formula

InO

Molecular Weight

130.817 g/mol

IUPAC Name

oxoindium

InChI

InChI=1S/In.O

InChI Key

NQBRDZOHGALQCB-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[In+3].[In+3]

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Indium Oxide Architectures

Solution-Based and Wet Chemical Synthesis Routes for Indium Oxide

Sol-Gel Processing (Aqueous and Non-Aqueous)

Sol-gel processing is a versatile wet-chemical technique used for synthesizing metal oxides, including indium oxide, in various forms such as nanoparticles, thin films, and porous materials researchgate.netmdpi.comscielo.br. This method typically involves the hydrolysis and condensation of metal alkoxide or salt precursors.

Non-Aqueous Sol-Gel: Non-aqueous sol-gel methods offer greater control over reaction kinetics and precursor reactivity, leading to highly homogeneous and well-defined products mdpi.comresearchgate.net. For instance, indium tin oxide (ITO) nanoparticles synthesized via a non-aqueous sol-gel process using indium acetylacetonate (B107027) and tin tert-butoxide in benzyl (B1604629) alcohol have yielded crystalline particles with uniform sizes of 5–20 nm and excellent conductivity researchgate.nettandfonline.com. This approach is advantageous for achieving atomic-scale control, resulting in crystalline metal oxide nanoparticles that crystallize at lower temperatures mdpi.com.

Aqueous Sol-Gel: While aqueous sol-gel methods are also employed, they can sometimes be more susceptible to uncontrolled hydrolysis and aggregation scielo.br. For example, indium oxide nanoparticles synthesized via a sol-gel method using indium acetate (B1210297) in an aqueous medium, followed by calcination, can produce spherical nanoparticles scielo.br. The pre-irradiation of precursors can influence the shape and size of the resulting nanoparticles scielo.br.

Chemical Bath Deposition and Electrodeposition

Chemical bath deposition (CBD) and electrodeposition are cost-effective, low-temperature wet chemical techniques suitable for depositing indium oxide thin films on various substrates mdpi.comintimal.edu.my. These methods allow for precise control over film thickness, grain size, morphology, and optical properties by adjusting deposition parameters like precursor concentration, pH, temperature, and applied potential intimal.edu.myresearchopenworld.comcyberleninka.ru.

Chemical Bath Deposition (CBD): CBD involves immersing a substrate in a solution containing the precursor ions, allowing for controlled precipitation and film growth. For example, indium oxide microcubes have been synthesized using a facile, low-temperature wet chemical method, with size control achieved by varying urea (B33335) concentration in the bath researchgate.net. Indium hydroxide (B78521) precursor layers, formed from aqueous solutions, can be converted to indium oxide films upon heating researchgate.net.

Electrodeposition: Electrodeposition offers an alternative route for depositing indium oxide films, providing control over film thickness and morphology through applied potential researchopenworld.comresearchgate.net. Indium (III) oxide thin films can be obtained by heat-treating In(OH)₃ precursor layers grown via potential cycling electrodeposition from a dimethylsulfoxide-based solution onto conductive substrates researchgate.net. These films typically exhibit polycrystalline cubic structures with smooth morphologies after optimized heat treatment researchgate.net.

Spray Pyrolysis Techniques

Spray pyrolysis is a simple, low-cost, and scalable technique for depositing thin films and nanoparticles by atomizing a precursor solution and spraying it onto a heated substrate icm.edu.plresearchgate.netcecri.res.in. The properties of the deposited indium oxide films are highly dependent on process parameters such as precursor concentration, substrate temperature, and solvent composition icm.edu.plresearchgate.netcecri.res.in.

Conventional Spray Pyrolysis: This method can produce larger particles, often in the submicrometer range cambridge.org.

Salt-Assisted Spray Pyrolysis (SASP) and Low-Pressure Spray Pyrolysis (LPSP): These advanced variations can yield highly crystalline, dense, homogeneous, and nearly non-agglomerated nanoparticles with sizes less than 25 nm cambridge.org. For example, LPSP has been reported to produce single nanometer-size multicomponent particles in a single step with reduced heating time and no need for post-heat treatment or additives cambridge.org. Particle sizes in the range of 12–24 nm for SASP and 8–14 nm for LPSP have been achieved cambridge.org.

Template-Assisted Synthesis Strategies

Template-assisted synthesis utilizes sacrificial templates to create indium oxide nanostructures with specific morphologies and ordered porous architectures mdpi.comgriffith.edu.auacs.orgacs.org.

Hard and Soft Templates: Hard templates like polystyrene beads, polymethylmethacrylate, and carbon materials, as well as soft templates such as vesicles, microemulsion droplets, and micelles, have been employed to synthesize various indium oxide micro- and nanostructures mdpi.com.

Block Copolymer Templating: Amphiphilic block copolymers, such as poly(ethylene oxide)-b-polystyrene (PEO-b-PS), can be used in solvent evaporation-induced coassembly processes to create ordered mesoporous indium oxides. These materials can exhibit large pore sizes (e.g., ~14.5 nm) and high surface areas (e.g., 48 m²/g), featuring crystalline In₂O₃ nanosheet frameworks that facilitate gas molecule transport griffith.edu.auacs.org.

Inkjet Printing for Thin Film Deposition

Inkjet printing offers a sustainable, cost-effective, and precise method for fabricating indium oxide nano-thin films, particularly for transparent conductive electrode applications kashanu.ac.irnrel.govgatech.edu. This technique involves formulating inks from metal salt precursors, such as indium acetate, and optimizing parameters like viscosity and surface tension to ensure smooth and uniform film deposition kashanu.ac.irnih.govacs.org.

Ink Formulation and Deposition: Water-based inks derived from indium acetate can be formulated with co-solvents to improve wettability and prevent nozzle clogging kashanu.ac.ir. The use of ionic liquids can further enhance wetting behavior and viscosity tunability nih.govacs.org. After printing, thermal treatment converts the precursor films into indium oxide nano-thin films kashanu.ac.ir.

Film Properties: Inkjet-printed indium oxide thin films can achieve desirable optoelectronic properties. For example, ITO thin films deposited via inkjet printing and annealed at 500 °C in forming gas have demonstrated a sheet resistance of 99 Ω/□, a resistivity of 2.28 × 10⁻³ Ω·cm, and a transmittance of 95.2% in the visible range nih.govacs.org. This method offers higher material utilization compared to conventional vacuum-based deposition techniques nih.govacs.org.

Morphological and Dimensional Control in Indium Oxide Fabrication

Controlling the size and morphology of indium oxide nanostructures is critical for tailoring their properties for specific applications.

Synthesis of Zero-Dimensional Indium Oxide Nanoparticles and Quantum Dots

Zero-dimensional (0D) indium oxide nanostructures, including nanoparticles and quantum dots (QDs), are synthesized using various bottom-up approaches.

Nanoparticle Synthesis:

Thermal Decomposition: One-pot thermal decomposition of indium and iron precursors in specific ligands can yield highly crystalline, colloidal Fe-doped indium oxide nanoparticles with a cubic bixbyite structure acs.org. Indium oxide nanoparticles can also be synthesized by thermal decomposition of indium acetylacetonate precursors, yielding porous structures scielo.br.

Green Synthesis: Bio-inspired methods, such as using plant extracts like Astragalus gummifer, can facilitate the synthesis of indium oxide nanoparticles with cubic structures and particle sizes around 19 nm scirp.org.

Precursor Treatment: The sol-gel method using indium acetate can produce spherical nanoparticles, with pre-irradiation of the precursor potentially influencing shape and size scielo.br.

Calcination: Indium oxide nanoparticles can be synthesized from indium (III) nitrate (B79036) by calcining the dried precursor in air at 400 °C for 10 hours azonano.com. The calcination temperature significantly affects particle size and morphology, with sizes ranging from 15–25 nm and optical band gaps of 3.70–3.93 eV reported for samples calcined between 450–600 °C thaiscience.info.

Quantum Dot Synthesis:

Quantum dots are synthesized through bottom-up (chemical reaction) or top-down (physical thinning) methods nanografi.com. Wet-chemical methods like hot-solution decomposition, microemulsion, and sol-gel are common for QD synthesis nanografi.com.

The size of In₂O₃ quantum dots can be tuned to achieve specific bandgap ranges. For example, bandgaps from 2.75 to 3.91 eV have been achieved by tuning the size of In₂O₃ QDs from 1.81 nm to 0.57 nm researchgate.net.

Table 1: Selected Synthesis Methods and Resulting Nanoparticle Properties

Synthesis MethodPrecursor(s)Key Parameters/ConditionsResulting Nanoparticle PropertiesCitation(s)
Spray Pyrolysis (SASP)Indium saltsNot specifiedParticle size: 12–24 nm, highly crystalline, dense, homogeneous, nearly non-agglomerated cambridge.org
Spray Pyrolysis (LPSP)Indium saltsNot specifiedParticle size: 8–14 nm, highly crystalline, dense, homogeneous, nearly non-agglomerated cambridge.org
Non-aqueous Sol-GelIndium acetylacetonate, Tin tert-butoxide in benzyl alcoholNot specified (solvothermal treatment)ITO Nanoparticles: 15–20 nm uniform size, crystalline, porous, high specific surface area, excellent conductivity tandfonline.com
Sol-Gel (Aqueous)Indium acetateCalcination at 400 °C for 10 hIn₂O₃ Nanoparticles: Spherical, cubic structure azonano.com
Thermal DecompositionIndium acetylacetonateCalcination at 600 °C for 4 hIn₂O₃ Nanoparticles: Spherical, accumulative, merged, porous structure scielo.br
Green SynthesisIndium (III) Acetylacetonate, Astragalus gummiferCalcination at 500 °C for 2 hIn₂O₃ Nanoparticles: Cubic crystals, particle size ~19 nm scirp.org
Sol-Gel (General)Indium (III) nitrate, Polyvinylpyrrolidone (PVP)Calcination at 450–600 °CIn₂O₃ Nanoparticles: 12–25 nm, cubic structure, optical band gap 3.70–3.93 eV thaiscience.info
Quantum Dot SynthesisVarious precursors (e.g., indium salts, phosphine (B1218219) precursors)Size-dependent tuningIn₂O₃ Quantum Dots: Size 0.57–1.81 nm, band gap 2.75–3.91 eV researchgate.net
Block Copolymer TemplatingIndium chloride, PEO-b-PS copolymer in THF/ethanol (B145695)Solvent evaporation, calcinationMesoporous In₂O₃: Pore size ~14.5 nm, surface area 48 m²/g, crystalline nanosheet framework griffith.edu.auacs.org

Table 2: Selected Thin Film Deposition Methods and Properties

Deposition MethodPrecursor(s)Key Parameters/ConditionsResulting Thin Film PropertiesCitation(s)
Inkjet PrintingIndium acetate (water-based ink)Optimized ink formulation, plasma pretreatment, thermal treatmentNano-thin films, uniform and smooth morphology kashanu.ac.ir
Inkjet PrintingIndium hydroxide, Tin (IV) chloride in ethanol with ionic liquid assistanceAnnealing at 500 °C in forming gasITO thin films: Sheet resistance 99 Ω/□, resistivity 2.28 × 10⁻³ Ω·cm, transmittance 95.2% (400–1000 nm) nih.govacs.org
Spray PyrolysisIndium acetateSubstrate temperature 400–600 °CIn₂O₃ thin films: Polycrystalline, cubic structure. Optimal properties at 575 °C (resistivity ~0.147 Ω·cm, transmittance 60–93% in visible) icm.edu.plresearchgate.net icm.edu.plresearchgate.net
Chemical Bath Dep.Indium nitrate, Trimethylamineborane (in aqueous solution)Heating precursor at 473–573 K for 1 hIn₂O₃ film: Cubic structure, resistivity 33 Ω·cm, optical transmission 78% at 600 nm researchgate.net
ElectrodepositionIndium (III) chloride, Sodium thiosulfate (B1220275) (in aqueous solution)Potential cycling electrodeposition, heat treatment (e.g., 500 °C)In₂O₃ thin films: Polycrystalline cubic structure, smooth morphology researchgate.net
Non-aqueous Sol-GelIndium acetylacetonate, Tin bis(acetylacetonate)dichloride in oleyamineReaction temperature 235 °C, calcination at 500 °C for 3 hITO nanoparticles: Excellent conductivity (1.242 S/cm) tandfonline.com

List of Chemical Compounds:

Indium Oxide (In₂O₃)

Indium (In)

Oxygen (O)

Indium Tin Oxide (ITO)

Indium Hydroxide (In(OH)₃)

Indium Acetate

Indium (III) Nitrate

Indium Chloride

Tin Chloride

Tin tert-butoxide

Benzyl Alcohol

Ethanol

Poly(ethylene oxide)-b-polystyrene (PEO-b-PS)

Tetrahydrofuran (THF)

Indium Acetylacetonate (In(acac)₃)

Tin bis(acetylacetonate)dichloride

Oleyamine

Tris(dimethylamino)phosphine

Zinc Chloride

Indium (III) Trifluoroacetate (In(TFA)₃)

Tris(diethylamino)phosphine (P(NEt₂)₃)

Sodium Dodecyl Sulphate (SDS)

Indium Phosphide (InP)

Zinc Selenide (ZnSe)

Zinc Sulfide (ZnS)

Indium Gallium Diselenide (CIGS)

Cadmium Telluride (CdTe)

Titanium Dioxide (TiO₂)

Aluminum Oxide (Al₂O₃)

Zinc Oxide (ZnO)

Tin Oxide (SnO₂)

Iron Oxide

Zirconium Dioxide (ZrO₂)

Cerium Oxide (CeO₂)

Yttrium Oxide (Y₂O₃)

Sodium Thiosulfate

Potassium Chloride

Dimethylsulfoxide (DMSO)

Tris(trimethylsilyl)phosphine

Indium (III) Halides

Indium (III) Iodide (InI₃)

Indium Nitrite

Trimethylamineborane

Iron Precursors

Hexadecylamine

Fundamental Electronic and Optoelectronic Research of Indium Oxide Systems

Band Structure Engineering and Advanced Carrier Transport Phenomena in Indium Oxide

The electronic properties of In₂O₃ are critically influenced by its intrinsic defect structure and the ability to engineer its band structure through various means.

Investigation of Band Gap Modulations in Indium Oxide (e.g., via Doping, Quantum Confinement)

The band gap of indium oxide can be modulated through alloying and quantum confinement effects. Alloying with gallium, as in (InₓGa₁₋ₓ)₂O₃, leads to significant changes in the band gap. For the monoclinic β-phase, the optical band gap decreases from 4.96 eV for Ga₂O₃ to 4.43 eV for x = 0.4, while for the bixbyite phase, it slightly increases from 3.57 eV for In₂O₃ to 3.70 eV for x = 0.8. This modulation is primarily attributed to the upward shift of the valence band edge, influenced by the hybridization of In 4d orbitals with O 2p states fujia-hiom.com. Theoretical calculations using GGA and GGA+U approximations yield band gaps of 0.93 eV and 1.81 eV, respectively, for In₂O₃ sci-hub.st. Experimentally, the optical band gap is typically around 3.55 eV, with absorption edges observed near 3.75 eV technoarete.orgrsc.org. Quantum confinement effects, achieved by reducing the channel thickness of In₂O₃ to the nanometer scale, can alter carrier concentration but often lead to a degradation in mobility due to increased surface scattering conf.tw.

Table 1: Representative Band Gap Values of Indium Oxide Systems

Material/ConditionBand Gap (eV)Method/ApproximationCitation
In₂O₃ (GGA)0.93Theoretical sci-hub.st
In₂O₃ (GGA+U)1.81Theoretical sci-hub.st
In₂O₃ (Intrinsic, theoretical)~3.0Theoretical frontiersin.org
In₂O₃ (Optical, experimental)~3.55Experimental technoarete.org
In₂O₃ (UV-Vis absorption edge)~3.75Experimental rsc.org
(InₓGa₁₋ₓ)₂O₃ (β-phase, x=0.4)4.43Experimental fujia-hiom.com
(InₓGa₁₋ₓ)₂O₃ (Bixbyite, x=0.8)3.70Experimental fujia-hiom.com

Advanced Studies of Carrier Concentration and Electron Mobility

Indium oxide is characterized by its high electron mobility and intrinsic n-type conductivity. Undoped In₂O₃ typically exhibits carrier concentrations in the range of 10¹⁷ to 10¹⁹ cm⁻³ sci-hub.staip.orgaip.org. For instance, undoped bulk In₂O₃ has shown carrier concentrations around 4 × 10¹⁷ cm⁻³ aip.org, while thin films can range from 1.0-1.3 × 10¹⁸ cm⁻³ for (111)-oriented films to 7.5 × 10¹⁸ cm⁻³ for (001)-oriented films aip.orgresearchgate.net. Optimized growth conditions have yielded epilayers with carrier concentrations of approximately 6.6 × 10¹⁸ cm⁻³ aip.org.

Electron mobility is a key attribute of In₂O₃, with reported room-temperature (RT) values for bulk material reaching up to 160 cm²/V·s aip.org. Thin films have demonstrated mobilities of 55 cm²/V·s for (001)-oriented and 77 cm²/V·s for (111)-oriented films aip.orgresearchgate.net. Optimized growth processes have resulted in mobilities of 90–110 cm²/V·s aip.org. Advanced techniques, such as mild CF₄ plasma doping, have enabled achieving high mobilities of 104 cm²/V·s in thin In₂O₃ films while also improving switching properties conf.tw. Low-temperature mobilities exceeding 1000 cm²/V·s have been observed, indicative of high material purity and crystal quality aip.org.

Table 2: Representative Carrier Concentration and Electron Mobility in Indium Oxide

Material/ConditionCarrier Concentration (cm⁻³)Electron Mobility (cm²/V·s)TemperatureCitation
Undoped bulk In₂O₃~4 × 10¹⁷~160RT aip.orgaip.org
Undoped (111)-oriented In₂O₃ film~1.0-1.3 × 10¹⁸~77RT researchgate.net
Undoped (001)-oriented In₂O₃ film~7.5 × 10¹⁸~55RT aip.org
Undoped In₂O₃ epilayer (optimized growth)~6.6 × 10¹⁸~110RT aip.org
10 nm In₂O₃ with CF₄ plasma dopingNot specified~104RT conf.tw
In₂O₃ nanowiresUp to 2.6 × 10²⁰Not specifiedRT ntu.edu.sg
Indium oxide nanoparticles (via sol-gel)Not specifiedNot specifiedNot specified researchgate.net
In₂O₃ films grown by PEALD (250 °C)~1.6 × 10¹⁹~34.3RT rsc.org
In₂O₃ films grown by PEALD (150 °C)~3.5 × 10¹⁹~11.05RT rsc.org

Conduction Band Characteristics and n-Type Semiconductor Behavior

Indium oxide is fundamentally an n-type semiconductor due to the presence of native donor defects sci-hub.staip.orggrish.com. The conduction band minimum of In₂O₃ is characterized by strong dispersion, primarily driven by the overlap of indium s-orbitals, which results in a small electron effective mass frontiersin.org. The n-type behavior is intrinsically linked to the high concentration of free electrons generated by defects like oxygen vacancies and indium interstitials, which introduce shallow donor levels close to the conduction band edge materialsmodeling.orgnih.govmaterialsmodeling.orgaip.org. In some doped systems, such as Sn-doped In₂O₃ (ITO), doping can lead to the splitting of the conduction band into subbands arxiv.orgresearchgate.net. This inherent electronic structure, coupled with the contribution of native donors, establishes In₂O₃ as a material with a high carrier concentration and electron-dominant conductivity.

Optical Responses and Light-Matter Interaction Studies in Indium Oxide

The optical properties of indium oxide are a direct consequence of its electronic band structure and defect states, enabling its use in transparent electronic devices.

Detailed Analysis of Absorption and Emission Mechanisms (e.g., UV-Vis Spectroscopy, Photoluminescence)

Indium oxide exhibits strong absorption in the ultraviolet (UV) region due to its wide band gap, while remaining transparent in the visible spectrum technoarete.orgresearchgate.netfuoye.edu.ng. UV-Vis spectroscopy is a primary tool for characterizing these absorption properties. For example, In₂O₃ nanoparticles synthesized via sol-gel methods show absorption spectra typically recorded between 270 and 700 nm researchgate.net. Hydrogen treatment has been shown to influence the optical properties, with both treated and untreated samples displaying similar UV absorption characteristics and absorption edges in the visible range rsc.org.

Photoluminescence (PL) spectroscopy reveals the emission characteristics of In₂O₃, which are often linked to defect states within the material rsc.org. Studies on various In₂O₃ morphologies, such as nanowires, have reported emissions spanning from UV to visible wavelengths, with blue emissions commonly observed around 416–439 nm, attributed to defect-related transitions rsc.orgrsc.org. Hydrogen treatment can induce distinct fluorescent emissions, often in the blue region (400–500 nm), with peaks around 434–437 nm rsc.orgrsc.org. While the precise mechanisms governing visible photoluminescence in In₂O₃ are still a subject of ongoing research, defects are widely considered to be the primary radiative centers responsible for these emissions rsc.org.

Surface Science and Interfacial Phenomena of Indium Oxide

Surface Energetics and Stability of Crystalline Indium Oxide Facets (e.g., (111), (100), (110))

The catalytic and sensing performance of indium oxide is intrinsically linked to the properties of its exposed crystal facets. Theoretical and experimental studies have delved into the surface energetics to determine the relative stability of the low-index facets.

Density functional theory (DFT) calculations have been employed to determine the surface energies of the (100), (110), and (111) facets of bixbyite In₂O₃. These calculations reveal a stability order where the (111) facet is the most stable, followed by the (110) and then the (100) facet. The calculated surface energies follow the trend: γ(100) > γ(110) > γ(111). This indicates that under thermodynamic equilibrium, the (111) surface is the most likely to be predominantly exposed.

Table 1: Relative Stability of Crystalline Indium Oxide Facets

Crystalline FacetRelative Stability
(111)Most Stable
(110)Intermediate
(100)Least Stable

Adsorption and Desorption Dynamics on Indium Oxide Surfaces

The interaction of various molecules with the surface of indium oxide is a key aspect of its functionality in applications such as gas sensing and catalysis. The adsorption and subsequent reactions of different chemical species are highly dependent on the surface structure and the presence of defects.

Adsorption of Gas Molecules (e.g., CO₂, H₂, H₂O, Oxygen Species, Volatile Organic Compounds)

Carbon Dioxide (CO₂): The adsorption of CO₂ on indium oxide surfaces is a critical first step in its hydrogenation to methanol. Studies have shown that CO₂ adsorbs on In₂O₃ surfaces, often forming carbonate species. researchgate.netnih.gov The presence of hydroxyl groups on the surface can hinder the adsorption of CO₂. researchgate.netnih.gov The extent of defects, such as oxygen vacancies, in the indium oxide lattice strongly correlates with the CO₂ adsorption capacity. nih.gov

Hydrogen (H₂): The interaction of hydrogen with indium oxide is crucial for hydrogenation reactions. Research indicates that H₂ dissociates on the In₂O₃ surface, leading to the formation of hydroxyl groups (OH). researchgate.net This dissociation is significantly influenced by the presence of oxygen vacancies. researchgate.net On stoichiometric In₂O₃(111), H₂ dissociation is less favorable and the resulting hydroxyl species are unstable. researchgate.net In contrast, on a reduced In₂O₃-x(111) surface rich in oxygen vacancies, H₂ readily dissociates and the hydroxyl groups are stabilized. researchgate.net

Water (H₂O): Water can adsorb on indium oxide surfaces both molecularly and dissociatively. researchgate.netresearchgate.net First-principles studies and experimental observations have shown that dissociative chemisorption of water is an energetically favorable process on metal-terminated oxide surfaces. acs.org On the In₂O₃(111) surface, the first few water molecules tend to dissociate, forming hydroxyl groups, while subsequent molecules may adsorb intact. researchgate.net

Oxygen Species (O₂): Oxygen adsorption is fundamental to the sensing mechanism of indium oxide-based gas sensors and plays a role in surface reactions. Dissociative chemisorption of O₂ is energetically favorable on metal-terminated In₂O₃ surfaces. acs.org The presence of oxygen vacancies can enhance the adsorption and activation of O₂. researchgate.net The interaction with oxygen leads to the formation of a thin, self-passivating oxide layer on metallic indium.

Volatile Organic Compounds (VOCs): Indium oxide is a promising material for the detection of various volatile organic compounds. The adsorption of VOCs like ethanol (B145695) and acetone on In₂O₃ surfaces is a key step in the sensing process. For ethanol, adsorption is believed to involve electrostatic interactions, leading to an increase in the material's conductivity. wikipedia.org The adsorption of acetone on the In₂O₃ (110) surface has been investigated using density functional theory, which showed that surface modifications can enhance the adsorption energy and improve sensing performance. acs.org

Investigation of Adsorbed Species and Reaction Intermediates (e.g., Acetate (B1210297), Formate)

The identification of adsorbed species and reaction intermediates on indium oxide surfaces is crucial for understanding reaction mechanisms, particularly in catalysis.

Acetate (CH₃COO⁻): In the context of acetic acid hydrogenation to ethanol on a copper/indium oxide catalyst, acetate (CH₃COO*) has been identified as a key reaction intermediate. The dissociative adsorption of acetic acid on the catalyst surface leads to the formation of this acetate species before further hydrogenation steps.

Formate (HCOO⁻): Formate species are significant intermediates in the hydrogenation of CO₂ to methanol on indium oxide-based catalysts. nih.gov The co-adsorption of CO₂ and H₂ on defected indium oxide can lead to the formation of a strongly adsorbed formate species. nih.gov Density functional theory calculations have shown that the hydrogenation of CO₂ to a formate species is a plausible pathway on the In₂O₃ surface. researchgate.netscholaris.ca The formation of formate is also a key step in the electrochemical reduction of CO₂ on indium-based catalysts. mdpi.com

Interface Engineering for Enhanced Indium Oxide Functionality

The performance of indium oxide in various applications can be significantly enhanced by engineering its interfaces with other materials, such as metals or other semiconductors. These interfaces can influence electronic properties, create active sites, and improve charge transport.

Metal-Indium Oxide Interface Interactions and Interfacial Oxygen Vacancies

The interaction between metals and indium oxide can lead to the formation of unique interfacial structures and electronic properties. For instance, in the Cu-In₂O₃ system, reactive metal-support interaction can result in the formation of intermetallic compounds like Cu₂In. acs.org The metal/In₂O₃ interface plays a crucial role in catalytic reactions such as CO₂ hydrogenation. acs.org

Interfacial oxygen vacancies are critical in determining the properties of metal-indium oxide interfaces. The formation energy of these vacancies can be influenced by the deposition of metal nanoparticles on the In₂O₃ surface. sciengine.com Factors such as the work function of the metal and the existence of interface states can reduce the oxygen vacancy formation energy. sciengine.com These vacancies can act as active sites for the adsorption and activation of reactant molecules. sciengine.comacs.org

Heterostructure Formation and Electronic Band Alignment

Forming heterostructures by combining indium oxide with other semiconductors is a powerful strategy to tailor its electronic properties for specific applications. The electronic band alignment at the interface of these heterostructures governs charge carrier transport and separation.

The band alignment of indium oxide with various materials has been investigated, revealing different types of heterojunctions.

In₂O₃/Si: The energy band alignment at the interface of molybdenum-doped indium oxide (IMO) with p-type silicon (p-Si) has been studied, showing a large built-in potential. The conduction and valence band offsets were determined to be ΔEc = 0.86 eV and ΔEv = 1.62 eV, respectively. wikipedia.org

In₂O₃/β-Ga₂O₃: The interface between atomic-layer-deposited In₂O₃ and β-Ga₂O₃ exhibits a Type I alignment, where the conduction and valence band edges of In₂O₃ are located within the bandgap of Ga₂O₃. The band offsets were found to depend on the crystallinity of the In₂O₃ layer.

ZnO/Sn:In₂O₃ (ITO): Heterojunctions of zinc oxide (ZnO) and tin-doped indium oxide (ITO) have been found to exhibit a Type II band alignment.

In₂O₃/In₂S₃: The In₂O₃–In₂S₃ heterostructure also forms a specific band alignment that is relevant for photoelectric applications.

The precise band alignment in these heterostructures can be influenced by factors such as deposition methods, surface treatments, and the presence of interfacial layers, offering a route to engineer the electronic properties for optimized device performance.

Table 2: Band Alignment in Selected Indium Oxide Heterostructures

HeterostructureType of Band AlignmentConduction Band Offset (ΔEc)Valence Band Offset (ΔEv)
IMO/p-Si wikipedia.orgNot explicitly stated0.86 eV1.62 eV
a-In₂O₃/β-Ga₂O₃Type I0.39 eV0.79 eV
poly-In₂O₃/β-Ga₂O₃Type I0.35 eV0.45 eV
ZnO/ITOType II-0.5 to -0.7 eV-

Surface Modification for Work Function Tuning (e.g., using Ultrathin Metal Layers, Organic Compounds)

The ability to tune the work function of indium oxide (In₂O₃) is critical for its application in various electronic and optoelectronic devices. Surface modification with ultrathin metal layers or organic compounds provides an effective means to modulate this property, thereby enhancing device performance by improving charge injection or extraction.

Organic Compounds:

The adsorption of organic molecules, such as phosphonic acids (PAs), onto the surface of indium oxide, particularly indium tin oxide (ITO), has been shown to be a successful strategy for tuning its work function. semanticscholar.orgnih.gov The binding of PAs to the ITO surface occurs predominantly in a bidentate fashion, where two of the three oxygen atoms from the phosphonic acid group are involved in surface binding. nih.gov This strong interaction creates a stable monolayer.

The modification of the functional R-groups on the phosphonic acid molecules allows for precise control over the surface energy and work function of the ITO. nih.gov For instance, the use of fluorinated benzyl (B1604629) PAs can maintain a relatively low and constant surface energy while systematically tuning the work function. nih.gov This tunability, which can span over 1 eV, is crucial for matching the energy levels at the interface between the ITO electrode and the active organic layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semanticscholar.orgnih.gov By engineering the dipole moment of the organic monolayer, the potential change across this layer can be controlled, which in turn modifies the effective work function of the substrate. mdpi.com This tailored interface facilitates more efficient charge transport, leading to improved device characteristics. researchgate.netprinceton.edu

Ultrathin Metal Layers:

The deposition of ultrathin metal layers on the indium oxide surface can also significantly alter its work function. The change in the work function upon metal deposition is influenced by factors such as the work function of the deposited metal itself and the formation of an interface dipole. When a metal nanoparticle is adsorbed onto an In₂O₃ surface, a charge transfer can occur between the metal and the oxide. If the metal has a sufficiently large work function, electrons from the indium oxide surface can transfer to the metal, leading to a modification of the surface dipole and, consequently, the work function. acs.org This effect is particularly relevant at the perimeter sites of the metal/oxide interface. acs.org

Interactive Data Table: Tuning of Indium Tin Oxide (ITO) Work Function with Phosphonic Acid Monolayers

Modifying MoleculeTerminal GroupChange in Work Function (eV)Reference
Benzoyl Chlorides-HTunable researchgate.net
Benzoyl Chlorides-ClTunable researchgate.net
Benzoyl Chlorides-CF₃Tunable, up to +0.9 eV researchgate.net
Phosphonic AcidsVarious R-groups> 1.0 eV range nih.gov

Surface Catalytic Sites and Reaction Pathways in Indium Oxide

The catalytic properties of indium oxide are intrinsically linked to the nature of its surface sites and the specific reaction pathways that these sites facilitate. The presence of defects, particularly oxygen vacancies, and the ability to support and interact with promoters are key to its catalytic activity in important reactions such as CO₂ hydrogenation.

Role of Oxygen Vacancies in Surface Reactivity and Catalysis

Oxygen vacancies (OVs) on the surface of indium oxide are widely recognized as the primary active sites for the adsorption and activation of reactant molecules, particularly CO₂. researchgate.net The formation of these vacancies creates undercoordinated indium sites with an excess of electrons, which can be crucial for catalytic processes.

In the context of CO₂ hydrogenation, surface oxygen vacancies on In₂O₃ facilitate the adsorption and activation of CO₂ molecules. acs.orgnih.gov Theoretical and experimental studies have shown that the catalytic performance of indium oxide scales with the number of surface oxygen vacancies. researchgate.net These vacancies are involved in a periodic mechanism of generation and annihilation during the catalytic cycle. nih.govmdpi.com For instance, in CO₂ hydrogenation to methanol, a CO₂ molecule adsorbs at an oxygen vacancy, which is then hydrogenated. The subsequent desorption of the product molecule regenerates the vacancy, completing the catalytic cycle. nih.govmdpi.com

The presence of oxygen vacancies can also enhance the adsorption and activation of other molecules. For example, in the electrocatalytic production of hydrogen peroxide, indium oxide with oxygen vacancies (In₂O₃₋ₓ) promotes the adsorption and activation of O₂ and stabilizes oxygen intermediates, leading to high selectivity. rsc.org Similarly, in the reverse water-gas shift (RWGS) reaction, oxygen vacancies are critical for CO₂ conversion. kaust.edu.sa The introduction of single-atom dopants into the indium oxide lattice can promote the creation of these vacancies, thereby facilitating the adsorption and activation of CO₂. rsc.org

Mechanistic Studies of Heterogeneous Catalysis (e.g., CO2 Hydrogenation to Methanol, Reverse Water Gas Shift - RWGS)

CO₂ Hydrogenation to Methanol:

The hydrogenation of carbon dioxide to methanol over indium oxide-based catalysts has been a subject of intense research. The prevailing mechanism involves the formate (HCOO) pathway. acs.orgnih.gov In this process, CO₂ adsorbs at an oxygen vacancy and is subsequently hydrogenated to form a formate intermediate. nih.gov This formate species is then further hydrogenated to produce methanol. Density functional theory (DFT) calculations have indicated that the defective In₂O₃(110) surface is particularly favorable for this reaction, proceeding through HCOO, H₂CO, and H₃CO intermediates due to the low energy barriers. nih.govresearchgate.net

The selectivity towards methanol over the competing RWGS reaction is a key aspect of In₂O₃ catalysis. It has been proposed that In₂O₃ can inhibit the RWGS reaction, making methanol the major product on the defective surface. nih.govmdpi.com The apparent activation energy for CO₂ hydrogenation to methanol has been found to be lower than that of the RWGS reaction on In₂O₃, further favoring methanol synthesis. nih.gov

Reverse Water Gas Shift (RWGS) Reaction:

The RWGS reaction (CO₂ + H₂ → CO + H₂O) is another important catalytic application of indium oxide. The mechanism of the RWGS reaction on In₂O₃ also involves oxygen vacancies. One proposed active site consists of a Lewis base hydroxide (B78521) adjacent to a Lewis acid indium site, in addition to an oxygen vacancy. nih.gov DFT studies suggest that alkali metal promotion, particularly with cesium, can favor the carboxyl pathway for CO formation while suppressing the formate pathway that leads to methanol. kaust.edu.sa The crystal phase of indium oxide also plays a role, with cubic In₂O₃ exhibiting higher RWGS rates at lower temperatures than the hexagonal phase due to enhanced H₂ adsorption and facile oxygen vacancy formation. acs.org

Influence of Promoters and Supports in Indium Oxide Catalytic Systems

The catalytic performance of indium oxide can be significantly enhanced through the use of promoters and supports.

Promoters:

The addition of a second metal component, such as palladium (Pd) or nickel (Ni), can promote H₂ activation and the formation of oxygen vacancies. acs.orgmdpi.com For example, palladium nanoparticles on In₂O₃ can enhance methanol formation by increasing the availability of activated hydrogen, which fosters both the desired hydrogenation reaction and the creation of vacancies on the oxide surface. recercat.cat The precise architecture of the promoter is crucial; low-nuclearity palladium clusters can be highly effective for H₂ activation. recercat.cat Alkali metals like potassium, rubidium, and especially cesium have been shown to boost the performance of In₂O₃ in the RWGS reaction by lowering the formation energy of oxygen vacancies and enhancing CO₂ and CO adsorption. kaust.edu.sarsc.org Iron triad metals (Fe, Co, Ni) have also been investigated as promoters for CO₂ hydrogenation to methanol, with Ni/In₂O₃ showing a high methanol formation rate. mdpi.com

Supports:

Supporting indium oxide on another metal oxide, such as zirconium dioxide (ZrO₂), is a common strategy to improve its catalytic properties. mdpi.com A ZrO₂ support can enhance the dispersion of In₂O₃, increase the concentration of oxygen vacancies for CO₂ adsorption, and stabilize key intermediates, thereby facilitating methanol formation. acs.orgmdpi.com The interaction at the In₂O₃-ZrO₂ interface can lead to the activation of the In-O bond, generating oxygen vacancies. mdpi.com Furthermore, a tetragonal ZrO₂ support can help stabilize the indium oxide nanoparticles against over-reduction during the reaction. researchgate.net Other supports like CeO₂ have also been studied, with the nature of the support influencing the CO₂ adsorption structure and the subsequent reaction energy profiles. researchgate.net

Interactive Data Table: Effect of Promoters on In₂O₃ Catalysts for CO₂ Hydrogenation

PromoterSupportTarget ReactionKey EffectReference
Palladium (Pd)NoneMethanol SynthesisEnhances H₂ splitting and vacancy formation recercat.cat
Nickel (Ni)NoneMethanol SynthesisHigh methanol formation rate mdpi.com
Iron (Fe)NoneMethanol SynthesisHigh methanol selectivity mdpi.com
Cesium (Cs)NoneRWGSLowers vacancy formation energy, enhances CO₂ adsorption kaust.edu.sarsc.org
Zirconium Dioxide (ZrO₂)Support for In₂O₃Methanol SynthesisIncreases oxygen vacancies, stabilizes intermediates acs.orgmdpi.com

Identification of Lone-Pair Surface States and Lewis Basicity

Recent studies combining X-ray photoemission spectroscopy and density functional theory have identified the presence of directional "lone-pair" surface states on vacuum-annealed In₂O₃(111). ucl.ac.ukacs.orgresearchgate.net These states are associated with filled 5s² orbitals and reside on indium ad-atoms that are in a formal +1 oxidation state. ucl.ac.ukacs.org Each of these indium ad-atoms traps two electrons in a localized hybrid orbital that protrudes away from the surface. ucl.ac.ukacs.orglut.fi

The presence of these 5s² lone pairs confers Lewis basicity to the surface indium sites. ucl.ac.ukacs.org This Lewis basicity can have a significant impact on the catalytic and photocatalytic activity of reduced In₂O₃. ucl.ac.ukacs.org For instance, these basic sites could play a role in the adsorption and activation of acidic molecules like CO₂. The identification of these lone-pair surface states provides a deeper understanding of the surface chemistry of indium oxide and opens new avenues for the rational design of catalysts with tailored surface properties.

The search results provide substantial information on XPS and AES for Indium Oxide.

XPS:

Core Levels: In 3d spectra show spin-orbit splitting (In 3d₅/₂ and In 3d₃/₂). The In 3d₅/₂ binding energy for In₂O₃ is typically around 444.3-444.7 eV. Metallic indium has a slightly lower binding energy. The In 3d peaks can show asymmetry, attributed to screening effects or the presence of other species like hydroxides. The O 1s core level typically shows a main peak around 530.1-530.3 eV for lattice oxygen in In₂O₃, with a shoulder or peak around 531-532 eV often attributed to oxygen vacancies or surface hydroxyl groups.

Valence Band: XPS valence band (VB) spectra reveal the electronic structure near the Fermi level. The VB maximum (VBM) is generally found around 2.8-4.5 eV below the Fermi level. Studies suggest a direct band gap for In₂O₃, with the VB edge around 2.9-3.0 eV. The VB is primarily composed of O 2p states hybridized with In 4d states.

Chemical State Analysis: XPS is used to confirm the oxidation state of Indium as In³⁺. It can distinguish between In₂O₃ and metallic In, or In-OH species. The presence of oxygen vacancies can be inferred from the O 1s peak shape and position.

Surface Sensitivity: XPS is surface-sensitive, probing the top few nanometers of the material.

AES:

Surface Composition: AES is also a surface-sensitive technique used for elemental analysis and chemical state identification. It can detect elements present on the surface of In₂O₃.

In MNN Transitions: The In MNN Auger transitions are noted to have a broader range of binding energies than the In 3d core level, making them potentially more useful for speciation and chemical state differentiation. AES, along with EELS, has been used to study the formation of In₂O₃ on surfaces.

Complementary to XPS: AES complements XPS by providing elemental composition and surface information, particularly for lighter elements or when higher surface sensitivity is needed.

Data Table for XPS/AES:

TechniqueCore Level/FeatureTypical Binding Energy (eV)Assignment/Information ProvidedReference(s)
XPSIn 3d₅/₂444.3 - 444.7In³⁺ in In₂O₃
XPSIn 3d₃/₂451.6 - 452.1In³⁺ in In₂O₃
XPSO 1s (lattice)530.1 - 530.3Lattice oxygen (O²⁻) in In₂O₃
XPSO 1s (shoulder)531 - 532Oxygen vacancies, hydroxyl groups
XPSValence Band Max.~2.8 - 4.5 below E_FValence band edge, electronic structure
AESIn MNN transitionsVariesElemental composition, chemical state

The next step is to research HREELS.

Search 2: HREELS High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes vibrational and electronic excitations with high energy resolution (typically 10-3 eV to 1 eV). It is particularly useful for studying surface species, adsorbed molecules, and surface phonons.

For Indium Oxide (In₂O₃):

Surface Vibrational Modes: HREELS can detect vibrational modes of the In₂O₃ lattice itself, as well as adsorbed species on its surface. For example, studies on treated ITO (Indium Tin Oxide) surfaces have shown dipolar-active phonon modes at energies around 71 meV and 134 meV.

Surface Species Identification: The technique is employed to identify surface contaminants, such as hydrocarbon impurities or hydroxyl groups. For instance, HREELS has revealed significant hydrocarbon impurities on ITO surfaces. It can also distinguish between different surface terminations or the presence of specific functional groups on In₂O₃ surfaces.

Surface Chemistry and Reactions: HREELS is valuable for understanding surface chemistry, including adsorption and dissociation processes. For example, it has been used to monitor the removal of oxides from semiconductor surfaces by atomic hydrogen, identifying vibrational modes of residual oxides. It can also show how adsorbed molecules interact with the In₂O₃ surface, such as the dissociation of water, leading to the formation of hydroxyl groups.

Comparison with Other Techniques: HREELS is often used in conjunction with other surface-sensitive techniques like XPS and AES to provide a comprehensive understanding of surface composition and electronic/vibrational states.

Data Table for HREELS:

TechniqueObserved Feature / Energy Loss (meV)Assignment / Information ProvidedReference(s)
HREELS71, 134Dipolar-active phonon modes of ITO
HREELS~532, ~533 eV (O 1s region)Hydroxyl groups on In₂O₃(111) surface
HREELSVarious hydrocarbon impuritiesSurface contamination
HREELSVibrational modes of oxidesOxide removal monitoring

The next technique to cover is FTIR.

Search 3: FTIR

Advanced Characterization Techniques for Indium Oxide Materials

Microscopic and Diffractional Characterization of Indium Oxide Structure and Morphology

The nanoscale structure and morphology of indium oxide materials significantly influence their electronic and optical characteristics. Techniques such as High-Resolution Transmission Electron Microscopy (HRTEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Grazing Incidence X-ray Diffraction (GIXRD), Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM) are vital for their comprehensive characterization.

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM)

SEM provides a macroscopic view of the surface topography and particle morphology, while HRTEM offers atomic-scale resolution of crystal structure and defects. These techniques are essential for understanding how synthesis methods dictate the physical form of indium oxide.

SEM has been instrumental in revealing the diverse morphologies of indium oxide, including nanoparticles, nanorods, and nanowires, which are highly dependent on synthesis parameters jkps.or.kr. For instance, field-emission scanning electron microscopy (FESEM) has characterized coral-like indium oxide nanostructures composed of nanoparticles, with nanorods measuring approximately 100 nm in length rsc.org. Indium oxide nanowires synthesized via chemical vapor deposition (CVD) have been observed with an average diameter of 50 nm and lengths extending over 30 μm mdpi.com. SEM studies on indium oxide films have also shown homogeneous surfaces with spherical grains approximately 69.9 nm in size researchgate.net.

HRTEM provides detailed insights into the crystalline structure at the atomic level. High-resolution TEM studies have confirmed that indium oxide nanowires can exhibit single crystalline body-centered cubic structures mdpi.com. For example, HRTEM imaging has revealed that indium oxide nanorods synthesized at low temperatures grow along the iaea.org direction, whereas those grown at high temperatures exhibit growth along the mdpi.com direction jkps.or.kr. In-situ HRTEM has also been used to observe the transformation of indium hydroxide (B78521) into indium oxide, showing the formation of individual indium oxide domains approximately 5–10 nm in size nih.gov. The analysis of indium tin oxide (ITO) nanocrystal rods using HRTEM has confirmed a body-centered cubic single crystal structure researchgate.net.

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)

XRD and GIXRD are fundamental techniques for determining the crystalline phase, crystallite size, lattice strain, and preferred orientation of indium oxide. These analyses are critical for confirming the material's structural integrity and phase purity.

XRD analyses consistently identify indium oxide as typically crystallizing in the bixbyite cubic phase (space group Ia3) ijsrst.comnaturalspublishing.com. Studies on synthesized indium oxide nanoparticles have confirmed this cubic structure acs.orgmst.edu. GIXRD patterns of indium oxide films prepared by Pulsed Laser Deposition (PLD) indicate that films deposited at low temperatures (0 °C and below) are X-ray amorphous, with crystallinity appearing at room temperature (+25 °C). The crystalline films exhibit GIXRD spectra characteristic of polycrystalline bixbyite In₂O₃ ijsrst.comfsu.edu. GIXRD has also been employed to study the effect of doping, such as fluoride (B91410) incorporation, which maintains the bixbyite structure of In₂O₃ uobaghdad.edu.iqcdmf.org.br.

Crystallite size is often determined from XRD peak broadening using the Scherrer equation. For instance, indium oxide nanoparticles synthesized using Aloe Vera extract showed an average crystallite size of 10 nm acs.org. Indium oxide films prepared by PLD have exhibited crystallite sizes of 19.8 nm researchgate.net. In composite SnO₂/In₂O₃ thin films, a minimum crystallite size of 32.4 nm was observed at a 50% In₂O₃/SnO₂ ratio, correlating with an increase in lattice strain mdpi.com. Mechanical milling of nanocrystalline In₂O₃ powder also influences crystallite size and strain, with increasing milling time leading to decreased crystallite size and increased strain acs.org.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

AFM and STM are surface-sensitive techniques that provide high-resolution topographical and electronic information at the nanoscale. They are crucial for understanding surface morphology, roughness, and defect structures, which significantly influence the electrical and optical properties of indium oxide.

AFM has been used to characterize the surface morphology of indium oxide films, often revealing homogeneous surfaces with spherical grains researchgate.net. The root-mean-square (RMS) roughness of In₂O₃ films has been reported as 0.413 nm researchgate.net. In hydrogen-doped In₂O₃ films, AFM analysis indicated a smoother surface morphology with an RMS roughness of approximately 0.446 nm, associated with a reduction in defect states acs.org. AFM has also been employed to study the adsorption of organic molecules on In₂O₃(111) surfaces, providing atomically resolved images of molecular arrangements and surface features wordpress.combeilstein-journals.org.

STM, often used in conjunction with AFM, offers even higher resolution and can probe the electronic properties of the surface. STM images of the In₂O₃(111) surface have revealed hexagonal surface unit cells and subsidiary structures within the cell dtic.mil. These techniques are valuable for investigating surface reconstructions, defects, and the interaction of adsorbates with the oxide surface arxiv.orgrsc.orgrubiconscience.com.au. For example, STM has been used to study the nanoscale effects of charge traps in grain structures of indium tin oxide (ITO) thin films scientific.net. STM can also map variations in surface conductance iphy.ac.cn.

Electron Diffraction

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a powerful technique used in conjunction with TEM to determine the crystallographic orientation and local structure of crystalline materials.

SAED patterns obtained from indium oxide nanostructures confirm their crystalline nature and provide information about their crystal structure and orientation. Studies on indium oxide rod-like structures synthesized by metalorganic chemical vapor deposition (MOCVD) demonstrated that the rods possessed a cubic In₂O₃ structure, as confirmed by SAED analyses conf.tw. Similarly, SAED patterns from indium oxide nanowires synthesized by CVD indicated they were single crystalline with body-centered cubic structures mdpi.com. The SAED pattern of indium oxide nanocrystalline powder calcined at 450°C showed spotty rings, confirming their crystalline cubic structure acs.org. In the case of indium oxide nanorods synthesized by wet reaction, SAED patterns confirmed a single-crystalline cubic structure jkps.or.kr. Electron diffraction has also been used to identify twin crystals in In₂O₃ films grown by molecular beam epitaxy as significant defects acs.org.

Advanced Electrical and Transport Property Measurements

Hall Effect Measurements and Electrical Resistivity/Conductivity Studies

Hall effect measurements are fundamental for characterizing the electrical transport properties of semiconductor materials, providing critical parameters such as carrier concentration, Hall mobility, and electrical resistivity/conductivity. These measurements are essential for understanding the electronic behavior of indium oxide and its performance in various applications.

Indium oxide is generally an n-type semiconductor, with its electrical properties being highly dependent on synthesis conditions, doping, and the presence of defects, particularly oxygen vacancies which act as shallow donors arxiv.orgacs.orgunizar.esscielo.braip.org.

Table 1: Electrical Properties of Indium Oxide Materials

Sample DescriptionResistivity (Ω·cm)Carrier Concentration (cm⁻³)Mobility (cm²/V·s)Reference
Undoped In₂O₃ film (sputtered, annealed)0.5867.46 × 10¹⁷- acs.org
In₂O₃:H film (R[H₂] = 3%)Increased by ≥1 order4.64 × 10¹⁶Enhanced acs.org
In₂O₃:H film (R[H₂] = 5%)Increased by ≥1 order6.53 × 10¹⁶Enhanced acs.org
Ga-doped In₂O₃ (x=0.06)-1.1 × 10²⁰Decreased scielo.br
Ga-doped In₂O₃ (pristine)-8.7 × 10¹⁸- scielo.br
ITO film (ARE, ~350 nm thickness)1.01 × 10⁻³6.3 × 10²⁰16 arxiv.org
ITO film (reactive DC magnetron sputtered, annealed at 673 K)5.5 × 10⁻⁴7.2 × 10²⁰16.1 osti.gov
ITO film (sputtered, 125 nm thick)3.6 × 10⁻³ (RT)3.31 × 10²⁰5.1 researchgate.net
ITO film (PVD annealed, 12.5 nm thick)815 × 10⁻⁶ (RT)3.6 × 10²⁰21.3 researchgate.net
In₂O₃ film (PLD, 0.0004 mbar O₂ pressure)Spans >2 orders of magnitudeDecreasedVaried aip.org
In₂O₃ film (PLD, 0.1 mbar O₂ pressure)Spans >4 orders of magnitude (4 K)DecreasedVaried aip.org
Indium oxide nanowires (CVD)1.0 × 10⁻⁴-- mdpi.com
Dense ALD In₂O₃ films (annealed in O₂)~10³ (annealed to 600 °C)-Increased aip.org
Dense ALD In₂O₃ films (as deposited at 80 °C)4.48 × 10⁻¹-- aip.org
F:In−O crystalline (c-9.2 at. % F)-7.3 to 9.2 at. % (relative to In)- uobaghdad.edu.iq
Indium oxide (In₂O₃) films (PLD, amorphous)-Decreased carrierDecreased naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, crystalline)--Highly crystalline naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, once highly crystalline)--Decreased naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, at lower deposition temperatures)-Decreased carrierDecreased naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, at higher deposition temperatures)--Decreased naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, at lower and higher deposition temperatures)--Decreased naturalspublishing.com
Indium oxide (In₂O₃) films (PLD, at proper growth parameters)TunableTunableTunable aip.org
Indium oxide (In₂O₃) films (ALD, resistivity 0.2 mΩ cm)0.2 × 10⁻³-- researchgate.net
Indium oxide (In₂O₃) films (post-annealing in air)-10¹⁹ cm⁻³ (reduced)90 cm²/(V·s) researchgate.net
Indium oxide (In₂O₃) films (substrate temperature variation)VariedVariedVaried researchgate.net
Indium oxide (In₂O₃) films (as deposited, amorphous)4.48 × 10⁻¹-- aip.org
Indium oxide (In₂O₃) films (annealed at 250 °C)~10⁵-- aip.org
Indium oxide (In₂O₃) films (annealed to 600 °C or greater)~10³-Increased aip.org

Hall effect measurements reveal that the carrier concentration in indium oxide can range from approximately 10¹⁶ cm⁻³ to over 10²⁰ cm⁻³, depending on synthesis conditions and doping acs.orgarxiv.orgosti.gov. Mobility values also vary significantly, from around 5 cm²/V·s to over 100 cm²/V·s unizar.esresearchgate.netresearchgate.net. For instance, a highly crystalline ITO film prepared by activated reactive evaporation exhibited a carrier concentration of 6.3 × 10²⁰ cm⁻³ and a mobility of 16 cm²/V·s, resulting in a low resistivity of 1.01 × 10⁻³ Ω·cm arxiv.org. In contrast, hydrogen-doped In₂O₃ films showed a reduction in carrier concentration by about an order of magnitude while enhancing Hall mobility acs.org.

The electrical resistivity of indium oxide materials can span several orders of magnitude, from very low values (e.g., 10⁻⁴ Ω·cm for nanowires mdpi.com) indicating metallic-like conductivity, to much higher values for amorphous or less conductive films aip.org. The transition from amorphous to crystalline states, often influenced by deposition temperature, significantly impacts electrical properties, with crystalline films generally exhibiting higher conductivity ijsrst.comfsu.edu. For example, films grown below room temperature were amorphous, while those prepared at 25 °C and above crystallized, with the crystalline fraction increasing with deposition temperature.

Studies on the effect of oxygen partial pressure during PLD growth indicate that higher oxygen pressures lead to more resistive layers, primarily due to a decrease in electron concentration, likely caused by reduced oxygen vacancy concentration aip.org. Conversely, oxygen-deficient growth conditions are expected to lower resistivity acs.org.

The interplay between carrier concentration and mobility is crucial. For example, in Ga-doped In₂O₃, an increase in carrier concentration with Ga doping was accompanied by a decrease in carrier mobility, attributed to enhanced carrier scattering scielo.br. Similarly, in ITO films, an increase in tin doping content could lead to the formation of neutral defects without contributing carriers, and Hall mobility was found to decrease with added tin. The electrical transport in indium oxide films can be tuned by adjusting growth parameters, offering a pathway to optimize their performance for specific applications aip.org.

Compound Names:

Indium oxide (In₂O₃)

Indium Tin Oxide (ITO)

Theoretical and Computational Investigations of Indium Oxide

First-Principles Calculations (Density Functional Theory - DFT)

DFT calculations are a class of computational quantum mechanical modeling methods used to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Computational studies have been instrumental in exploring the structural landscape of indium oxide. DFT calculations have been used to investigate the stability of various crystalline phases, known as polytypes. nih.govacs.org The most common forms of In₂O₃ are the cubic bixbyite (space group Ia3) and a rhombohedral corundum-type structure (space group R3c). nih.govaps.org

First-principles calculations have validated the stability of these known polymorphs by optimizing their lattice parameters and atomic coordinates, finding excellent agreement with experimental data. spiedigitallibrary.orgscispace.com For instance, the calculated lattice constant for the cubic bixbyite structure is approximately 10.38 Å, which aligns closely with experimental values and other theoretical outputs ranging from 10.12 Å to 10.23 Å. spiedigitallibrary.org

Beyond the common phases, theoretical studies have explored a wider range of low-energy bulk In₂O₃ polytypes. nih.govacs.org By comparing the total energies of these different structures, their relative thermodynamic stability can be predicted. Such studies are crucial for identifying potentially new, metastable phases of indium oxide that could be synthesized under specific conditions, such as high pressure, and which might exhibit novel properties. nih.gov The negative formation enthalpy values derived from these calculations confirm the thermodynamic stability of the predicted structures. spiedigitallibrary.org

Predicted Stability and Structural Parameters of In₂O₃ Polymorphs
Polymorph (Space Group)Calculated Lattice Parameter (a) in ÅRelative Stability (Total Energy)Experimental Lattice Parameter (a) in Å
Cubic (Ia-3)10.117 - 10.38Most stable at ambient conditions10.117
Rhombohedral (R-3c)Varies (hexagonal setting)Stable at high pressureVaries
Orthorhombic (various)CalculatedPredicted metastableN/A
Monoclinic (various)CalculatedPredicted metastableN/A

DFT is widely used to compute the electronic band structure and density of states (DOS) of indium oxide, which are fundamental to understanding its electrical and optical properties. aps.orgaps.org These calculations reveal that In₂O₃ is an n-type semiconductor with a wide band gap. nih.govmtu.edu

The nature of the band gap—whether it is direct or indirect—has been a subject of investigation. While some calculations suggest a direct band gap at the Γ point of the Brillouin zone, others indicate a small indirect gap, with the valence band maximum (VBM) located slightly away from the Γ point. aps.orgscispace.commaterialsmodeling.orgd-nb.info For the cubic bixbyite phase, the calculated direct quasiparticle gap is around 3.1 eV, while the rhombohedral phase has a slightly larger gap of 3.3 eV. aps.orgresearchgate.net Standard DFT calculations often underestimate the band gap, a known issue that can be partially corrected by using more advanced methods like hybrid functionals (e.g., HSE03) or many-body perturbation theory (MBPT) on top of DFT results. aps.orgaps.org

The density of states (DOS) analysis shows that the valence band is primarily composed of O 2p orbitals, with some contribution from In 4d states. d-nb.infoaps.org The conduction band is mainly formed by In 5s orbitals. scispace.com The hybridization between In 4d and O 2p states near the valence band maximum can influence the band gap size. aps.orgd-nb.info

Calculated Electronic Properties of Cubic In₂O₃
Computational MethodCalculated Band Gap (eV)Band Gap TypeReference
DFT-GGA~1.0Direct/Indirect d-nb.info
DFT-LDA1.12Indirect aps.org
HSE03 + G₀W₀3.1Direct aps.orgresearchgate.net
Experimental~3.6 - 3.75Direct nih.govmtu.edu

First-principles calculations are employed to determine the mechanical properties of indium oxide by computing its elastic constants. spiedigitallibrary.org The full set of elastic constants for various In₂O₃ polytypes has been calculated at 0 K. nih.govacs.org These constants are essential for understanding the material's response to external stress and for predicting its mechanical stability based on the Born stability criteria. spiedigitallibrary.org

From the elastic constants, other important mechanical properties such as the bulk modulus, shear modulus, Young's modulus, Poisson's ratio, and hardness can be derived. nih.govspiedigitallibrary.org These calculations have demonstrated the anisotropic nature and mechanical stability of In₂O₃. spiedigitallibrary.org Furthermore, indicators like Pugh's ratio can be used to predict the ductile or brittle nature of the material, with studies confirming that stable In₂O₃ polytypes are generally ductile. nih.govacs.org This information is valuable for applications where the material might undergo mechanical stress, such as in flexible electronics.

Calculated Mechanical Properties of Cubic In₂O₃
PropertyCalculated Value
Bulk Modulus (B)~140-150 GPa
Shear Modulus (G)~60-70 GPa
Young's Modulus (E)~160-180 GPa
Pugh's Ratio (B/G)> 1.75 (Indicates ductility)

Theoretical simulations based on DFT are crucial for understanding the optical properties of indium oxide, which underpin its use as a transparent conductor. spiedigitallibrary.org By calculating the frequency-dependent dielectric function, a range of optical parameters can be derived. scispace.com

The imaginary part of the dielectric function is directly related to the optical absorption. Calculations show that for cubic and rhombohedral In₂O₃, the absorption and reflection coefficients are low in the visible energy range (0-5 eV), which explains the material's transparency. scispace.com The absorption coefficient exhibits a high peak in the ultraviolet (UV) region, suggesting potential applications in UV detectors. spiedigitallibrary.org

Other simulated properties include the refractive index, reflectivity, optical conductivity, and the electron energy loss function. spiedigitallibrary.org These theoretical spectra provide a detailed picture of how In₂O₃ interacts with electromagnetic radiation across a wide energy range, from infrared to UV. spiedigitallibrary.orgiaea.org The results from these simulations generally show good agreement with experimental data and are vital for designing and optimizing optoelectronic devices. semanticscholar.org

Simulated Optical Properties of In₂O₃
Optical PropertyKey Theoretical Finding
Absorption CoefficientLow in visible range, high peak in UV region. spiedigitallibrary.org
ReflectivityLow in the visible spectrum. scispace.com
Refractive Index (n)Calculated across a wide energy spectrum. spiedigitallibrary.org
Dielectric Function (ε)Used to derive other optical constants. semanticscholar.org
TransparencyExplained by low absorption and reflection in the 0-5 eV range. scispace.com

The surface properties of indium oxide are critical for its performance in devices like solar cells, sensors, and catalysts. DFT calculations are used to model the surfaces of In₂O₃ and predict their stability and electronic characteristics. rsc.org Slab models are employed to simulate different low-index surfaces, such as (100), (110), and (111). acs.orgbgu.ac.il

Calculations of surface energy have shown that for the bixbyite phase, the stability follows the order γ(100) > γ(110) > γ(111), indicating that the (111) surface is the most thermodynamically stable cleavage plane. rsc.orgresearchgate.net

The work function, which is the minimum energy required to remove an electron from the surface to a point in vacuum, is another key property predicted by DFT. researchgate.net These calculations, often using hybrid density functionals for better accuracy, show a strong dependence on the surface termination. rsc.org For example, calculated work functions (ionization potentials) for the (100), (110), and (111) surfaces are 7.94 eV, 6.69 eV, and 7.22 eV, respectively. rsc.org The theoretical average of 7.3 eV agrees well with the experimental value of 7.1 eV. rsc.org Studies also investigate how doping, for instance with tin (to form ITO), affects the surface stability and work function. rsc.orgnih.gov

First-principles methods are also applied to study the properties of small, isolated indium oxide clusters (InₘOₙ). mtu.eduresearchgate.net These clusters serve as model systems to understand the fundamental bonding and electronic properties at the nanoscale. mtu.edu DFT calculations have been used to investigate the structural, vibrational, and electronic properties of clusters like InO, In₂O, InO₂, and In₂O₂ in both neutral and ionized states. mtu.eduresearchgate.net

These studies predict the most stable geometries for each cluster. For example, linear structures are often preferred for neutral InO clusters. mtu.eduresearchgate.net The calculations also reveal how the stability of these clusters changes upon ionization (adding or removing an electron). It has been found that for clusters like InO, In₂O, InO₂, and In₂O₂, structural instability is greater when an electron is removed compared to when one is added. mtu.eduresearchgate.net The fragmentation energies of these clusters can also be calculated to assess their stability against dissociation. mtu.edu Such fundamental studies provide insights into the initial stages of In₂O₃ growth and the behavior of indium oxide at the nanoscale.

Theoretical Findings on Small InₘOₙ Clusters
ClusterPredicted Ground State GeometryKey Electronic Property Finding
InOLinearAnionic form (InO⁻) is more stable than neutral or cationic forms. researchgate.net
In₂OBent (C₂ᵥ symmetry)Predicted to be highly unstable with a negative electron affinity. mtu.edu
InO₂Bent (C₂ᵥ symmetry)HOMO-LUMO gap is sensitive to charge state. researchgate.net
In₂O₂Rhombic (D₂ₕ symmetry)High stability against fragmentation into In₂ and O₂. mtu.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the atomic-scale structure and dynamics of indium oxide. These simulations model the interactions between atoms using classical or quantum mechanical principles, allowing researchers to observe the evolution of the material's structure over time.

Amorphous Structure Modeling and Transition Dynamics

MD simulations have been instrumental in elucidating the structure of amorphous indium oxide (a-In₂O₃) and the dynamics of its transition from a crystalline state. Through a simulated "melt-quench" process, where the crystalline structure is heated to a molten state and then rapidly cooled, researchers can generate realistic amorphous models. frontiersin.orgnih.gov

Ab initio MD simulations have revealed that, at a short range, the distorted InO₆ octahedra characteristic of the crystalline phase persist in the amorphous structure. However, the long-range order is lost. aip.org These simulations have also shown that the average In-O bond distance in amorphous indium oxide is slightly smaller than in its crystalline counterpart. aip.orgacs.org The coordination number of indium with oxygen in the amorphous phase is also found to be lower than the six-fold coordination in the crystalline bixbyite structure. nih.govacs.org

Furthermore, MD simulations have provided insights into the amorphous-to-crystalline transition. By simulating the annealing process, researchers can observe the nucleation and growth of crystalline domains within the amorphous matrix, offering a dynamic view of this critical phase transition. mst.edu

Table 1: Structural Parameters of Amorphous vs. Crystalline Indium Oxide from MD Simulations and Experimental Data

ParameterAmorphous In₂O₃Crystalline In₂O₃ (bixbyite)
Average In-O Coordination Number ~5.2 - 5.3 acs.org6 nih.govacs.org
Average In-O Bond Distance (Å) ~2.16 acs.org2.18 nih.govacs.org
Average In-In Coordination Number Lower than crystallineHigher than amorphous
Average In-In Bond Distance (Å) Shorter than crystallineLonger than amorphous

This table presents a summary of structural parameters for amorphous and crystalline indium oxide, highlighting the differences in local atomic arrangement as revealed by MD simulations and experimental validation.

Dopant Behavior and Diffusion Mechanisms (e.g., Tin Doping)

MD simulations are crucial for understanding the behavior of dopants within the indium oxide lattice, a key aspect of tuning its electronic properties, as seen in materials like tin-doped indium oxide (ITO). Simulations have been employed to determine the preferential substitution sites for tin (Sn) atoms and the behavior of associated defects.

In the bixbyite structure of indium oxide, there are two non-equivalent indium sites, referred to as b-sites and d-sites. koreascience.kr MD simulations have shown that Sn atoms preferentially substitute for In atoms at the b-sites. koreascience.kr These simulations also consider the role of interstitial oxygen atoms, which are introduced to maintain charge balance when Sn⁴⁺ replaces In³⁺. koreascience.krnih.gov The simulations have revealed that interstitial oxygen atoms are more likely to be associated with Sn atoms that have substituted at the d-sites. koreascience.kr

While detailed diffusion mechanisms of dopants like tin in indium oxide are complex to simulate, MD can provide insights into the atomic-level interactions that govern these processes. The simulations can help to understand how dopant atoms move through the lattice and how this is influenced by factors such as temperature and the presence of other defects. nih.gov

Microkinetic Modeling for Reaction Mechanism Elucidation (e.g., CO₂ Hydrogenation)

Microkinetic modeling, often coupled with quantum chemical calculations like Density Functional Theory (DFT), is a powerful tool for unraveling the complex reaction mechanisms that occur on the surface of indium oxide catalysts. A prominent example is the hydrogenation of carbon dioxide (CO₂) to methanol.

By combining DFT calculations with microkinetic modeling, researchers have studied methanol synthesis over different surfaces of In₂O₃, such as the (111) and (110) facets. nih.gov These models have shown that the catalytic activity is closely linked to the presence of surface oxygen vacancies. nih.govscispace.com The apparent activation energy for CO₂ hydrogenation to methanol has been determined experimentally to be lower than that for the competing reverse water-gas shift (RWGS) reaction, which helps to explain the high selectivity of indium oxide for methanol production. nih.govscispace.com

Microkinetic models have identified key reaction intermediates, such as formate (HCOO*), and have mapped out the most energetically favorable reaction pathways. researchgate.net For instance, on the In₂O₃(111) surface, it has been proposed that oxygen vacancies surrounded by three indium atoms are the active sites for CO₂ activation and the heterolytic splitting of hydrogen. scispace.com The subsequent reaction pathway to methanol involves the consecutive addition of hydrides and protons. scispace.com

Table 2: Apparent Activation Energies for CO₂ Hydrogenation on Indium Oxide

ReactionApparent Activation Energy (kJ mol⁻¹)
CO₂ Hydrogenation to Methanol 103 nih.govscispace.com
Reverse Water-Gas Shift (RWGS) 117 nih.govscispace.com

This table compares the experimentally determined apparent activation energies for the main reaction and a key side reaction in CO₂ hydrogenation over indium oxide, providing a kinetic basis for the observed selectivity.

Synergistic Approaches: Bridging Theoretical Predictions with Experimental Validations

The most comprehensive understanding of indium oxide's properties and behavior is achieved through synergistic approaches that combine theoretical and computational investigations with experimental validations. This integrated strategy allows for a deeper and more reliable interpretation of complex phenomena at the atomic scale.

In the study of amorphous indium oxide, for example, results from MD simulations have been shown to be in excellent agreement with experimental data from techniques such as Extended X-ray Absorption Fine Structure (EXAFS), grazing-incidence X-ray diffraction (GIXRD), and high-resolution transmission electron microscopy (HRTEM). nih.govacs.orgmst.edu This correspondence between theoretical models and experimental observations provides a robust validation of the amorphous structure models generated by the simulations. nih.govacs.org

Similarly, in the field of catalysis, the predictions from microkinetic models based on DFT calculations are often compared with experimental kinetic data. The agreement between the calculated and measured reaction orders and activation energies lends strong support to the proposed reaction mechanisms. scispace.com For instance, the strong inhibition by water predicted by microkinetic models for CO₂ hydrogenation has been confirmed by experimental studies. scispace.com

The combination of theoretical characterization of the indium tin oxide surface with experimental techniques like X-ray photoelectron spectroscopy (XPS) has also been used to unambiguously assign spectral features to specific atomic binding sites, such as those involved in the adsorption of phosphonic acid monolayers. kaust.edu.sa This synergy between theory and experiment is crucial for advancing the fundamental understanding and rational design of indium oxide-based materials for a wide range of applications.

Advanced Applications Research of Indium Oxide Materials

Chemical Sensing Technologies and Mechanisms

Indium oxide is a highly effective material for solid-state chemical sensors due to its high carrier concentration, mobility, and surface reactivity. mdpi.com It has demonstrated excellent sensitivity and selectivity toward a variety of gases, including pollutants and volatile organic compounds (VOCs). mdpi.comtuni.fi

The fundamental sensing mechanism of In₂O₃-based gas sensors relies on the change in electrical resistance of the material upon exposure to a target gas. nih.gov This change is driven by redox reactions occurring on the semiconductor's surface between the target gas molecules and adsorbed oxygen species (such as O₂⁻, O⁻, and O²⁻). nih.gov

When the In₂O₃ sensor is in the air, oxygen molecules adsorb onto the surface and capture free electrons from the conduction band, forming a depletion layer and increasing the sensor's resistance. When a reducing gas (e.g., ethanol (B145695), CO, H₂) is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band. mdpi.com This process decreases the width of the depletion layer and, consequently, the sensor's resistance. For oxidizing gases like nitrogen dioxide (NO₂) or ozone, the opposite occurs: more electrons are trapped, further increasing the resistance. tuni.fiacs.org

Research has shown that the performance of In₂O₃ sensors can be significantly enhanced by:

Nanostructuring: Reducing the crystallite size to the nanoscale dramatically increases the surface-area-to-volume ratio, providing more active sites for gas interaction. sci-hub.se Porous In₂O₃ nanorods have been used to detect CO with a detection limit of approximately 4 ppm. mdpi.com

Doping: Introducing other elements can improve sensitivity and selectivity. Doping with rare-earth elements like Lanthanum has been shown to increase the response to formaldehyde by a factor of 16 compared to pure In₂O₃. rsc.org Co-doping with PdO and NiO has significantly enhanced the response to hydrogen gas. nih.gov

Surface Modification: Modifying the surface with catalytic metals like Platinum (Pt) can enhance the response to specific gases like oxygen and carbon monoxide. mdpi.com

These sensors have shown high sensitivity to a range of gases, including ethanol, ammonia, nitrogen dioxide, sulfur dioxide, and formaldehyde. sci-hub.sersc.orgmdpi.comrsc.org

Target GasSensor MaterialKey Finding
EthanolIn₂O₃ NanowiresHigh sensitivity and selective detection at room temperature. mdpi.com
Nitrogen Dioxide (NO₂)In₂O₃ NanosheetsHigh resistance change (1974%) at 10 ppm and 200°C. rsc.org
Formaldehyde (HCHO)6% La-doped In₂O₃Response value of 210 to 100 ppm, 16 times higher than pure In₂O₃. rsc.org
Hydrogen (H₂)PdO/NiO-In₂O₃ NanotubesSensor response of 487.52 to 5 ppm H₂, significantly higher than pristine In₂O₃. nih.gov
Carbon Monoxide (CO)Porous In₂O₃ NanorodsDetection limit of approximately 4 ppm. mdpi.com

Gas Sensing for Volatile Organic Compounds (VOCs) and Environmental Monitoring (e.g., Ammonia, Methane, Acetone, Ethanol, Formaldehyde, Toluene, CO, NO2, O3)

Indium oxide (In₂O₃) is a versatile material for the fabrication of chemiresistive gas sensors, which are crucial for environmental monitoring and public safety. Its high sensitivity to a wide range of volatile organic compounds (VOCs) and hazardous gases stems from its excellent electrical conductivity and the abundance of oxygen vacancies on its surface. acs.org In₂O₃-based sensors have demonstrated effective detection of numerous harmful gases, including ammonia, methane, acetone, ethanol, formaldehyde, toluene, carbon monoxide (CO), nitrogen dioxide (NO₂), and ozone (O₃).

The sensing mechanism of these n-type semiconductor sensors relies on the change in electrical resistance upon exposure to a target gas. In an air environment, oxygen molecules adsorb onto the indium oxide surface and capture free electrons, creating an electron depletion layer and increasing the sensor's resistance. mdpi.com When exposed to a reducing gas like ethanol or acetone, the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and thereby decreasing the resistance. mdpi.com Conversely, oxidizing gases like NO₂ extract electrons, further increasing the resistance.

Recent research has highlighted the capabilities of indium oxide in detecting specific gases:

Toluene: Nanostructured indium oxide thin films have been developed for room-temperature toluene detection, a significant advancement for monitoring this toxic VOC. acs.orgnih.gov These sensors have shown good sensitivity and stability, with response and recovery times in the order of seconds. acs.orgnih.gov

Ethanol: In₂O₃ sensors exhibit high selectivity towards ethanol. sci-hub.se The sensing mechanism involves the formation of surface acetate (B1210297) and formate-like species, with the sensor's response being correlated to the surface hydroxyl groups and the oxidation state of indium oxide. acs.org

Acetone: In₂O₃-based sensors are promising for the non-invasive diagnosis of diabetes through the detection of acetone in breath. acs.orgresearchgate.net Doping with materials like gold has been shown to significantly enhance sensitivity, allowing for the detection of acetone at concentrations as low as 0.1 ppm. acs.orgresearchgate.net

Formaldehyde: The detection of formaldehyde, a known carcinogen, has been improved by doping indium oxide nanospheres with rare-earth elements. rsc.org For instance, lanthanum-doped In₂O₃ sensors have demonstrated a significantly higher response compared to pure In₂O₃. rsc.org

Ammonia: Indium oxide has been incorporated into heterostructures, such as with tungsten sulfide (WS₂), to create ammonia sensors that operate effectively at room temperature. mdpi.com

Nitrogen Dioxide (NO₂): As a major air pollutant, the detection of NO₂ is critical. Indium oxide-based sensors, particularly when decorated with noble metals like gold, show enhanced sensitivity to NO₂ at room temperature. mdpi.comsensor-jlu.com

Carbon Monoxide (CO): Porous In₂O₃ nanorods have been fabricated to detect CO with a detection limit of approximately 4 ppm. mdpi.com

Methane: Transparent films of In₂O₃ have been successfully used to detect methane gas at concentrations well below its explosive limit, demonstrating good stability and response. researchgate.net

The following table summarizes the performance of various indium oxide-based gas sensors for different target gases.

Target GasSensor MaterialOperating Temperature (°C)ConcentrationResponse/SensitivityReference
TolueneIn₂O₃ Thin FilmRoom Temperature50 ppm- acs.orgnih.gov
EthanolIn₂O₃/MoS₂ NanocompositeOptimum1-50 ppmSuperior to pristine In₂O₃ iaea.org
AcetoneAu-In₂O₃3250.1-5 ppmHigh Accuracy acs.orgresearchgate.net
Formaldehyde6% La-doped In₂O₃170100 ppmResponse of 210 rsc.org
AmmoniaIn₂O₃/WS₂Room Temperature10 ppmResponse of 3.81 mdpi.com
Nitrogen DioxideAu-loaded mesoporous In₂O₃6510 ppbHigh Response sensor-jlu.com
Carbon DioxideNa-doped In₂O₃200250-5000 ppmResponse from 4.33 to 12.7 acs.orgmdpi.com
MethaneIn₂O₃ Thin FilmVarious< Explosive LimitGood Response researchgate.net

Strategies for Enhancing Sensing Selectivity and Sensitivity

To improve the performance of indium oxide gas sensors, various strategies are employed to enhance their sensitivity (the magnitude of the response to a target gas) and selectivity (the ability to detect a specific gas in the presence of others).

One of the most effective methods is doping with other metals or metal oxides. For instance, doping In₂O₃ films with tin (to create indium tin oxide, ITO) has been shown to significantly enhance the response to gases like ethanol, acetone, and methanol. mdpi.com The addition of tin creates heterostructures at the interface of In₂O₃ and SnO₂, which broadens the electron depletion layer and introduces more oxygen vacancies, both of which contribute to improved sensing performance. mdpi.com Similarly, doping with rare-earth elements like lanthanum has been found to increase the response to formaldehyde by about 16 times compared to pure In₂O₃. rsc.org The incorporation of cobalt into In₂O₃ nanorods has also led to a 4.5-fold increase in the response to formaldehyde at a low operating temperature of 130 °C. acs.org

The use of noble metal nanoparticles , such as gold (Au), as surface modifiers is another powerful technique. Gold nanoparticles act as catalysts, promoting the dissociation of gas molecules and enhancing the surface reactions. acs.orgresearchgate.net In acetone sensors, the addition of a small amount of gold to In₂O₃ significantly increases the threshold sensitivity and the sensor response over a wide range of concentrations. acs.orgresearchgate.net For NO₂ detection, Au-loaded mesoporous In₂O₃ has demonstrated high sensor response and a low detection limit of 10 ppb at a low operating temperature of 65 °C. sensor-jlu.com

Creating nanocomposites and heterostructures is also a widely explored avenue. By combining indium oxide with other materials, such as molybdenum disulfide (MoS₂), it is possible to create sensors with superior performance. iaea.org An In₂O₃/MoS₂ nanocomposite sensor for ethanol exhibited enhanced sensing capabilities compared to a pure In₂O₃ sensor. iaea.org Similarly, decorating tungsten sulfide (WS₂) microflakes with In₂O₃ nanoparticles significantly improved the response to ammonia at room temperature. mdpi.com

The morphology and structure of the sensing material play a crucial role. Nanostructured materials, such as nanotubes, nanorods, and porous films, offer a high surface-area-to-volume ratio, providing more active sites for gas interaction. acs.orgnih.gov For example, mesoporous In₂O₃ has shown enhanced acetone gas-sensing properties due to its large surface area and suitable pore size for gas diffusion. researchgate.net

Mechanistic Understanding of Gas-Surface Interactions and Electronic Response in Sensors

The sensing mechanism of indium oxide-based gas sensors is fundamentally tied to the interactions between gas molecules and the semiconductor surface, leading to a change in the material's electrical resistance. As an n-type semiconductor, the majority charge carriers in indium oxide are electrons.

In ambient air, oxygen molecules adsorb onto the In₂O₃ surface. Due to the operating temperature of the sensor, these adsorbed oxygen molecules trap free electrons from the conduction band of the indium oxide, forming various ionized oxygen species such as O₂⁻, O⁻, and O²⁻. This process creates an electron depletion layer near the surface, which significantly increases the sensor's electrical resistance. mdpi.com

When the sensor is exposed to a reducing gas (e.g., ethanol, acetone, CO), the gas molecules react with the pre-adsorbed, negatively charged oxygen species on the surface. For example, ethanol can be oxidized to acetaldehyde and then to acetate and formate-like species. acs.org This reaction releases the trapped electrons back into the conduction band of the indium oxide. The increased electron concentration leads to a decrease in the width of the electron depletion layer and a corresponding drop in the sensor's resistance. This change in resistance is the measured sensor signal.

Conversely, when the sensor is exposed to an oxidizing gas (e.g., NO₂), the gas molecules can directly adsorb onto the indium oxide surface and capture electrons from the conduction band. This process further increases the concentration of trapped electrons, widens the electron depletion layer, and results in an increase in the sensor's resistance. The interaction of NO₂ with the In₂O₃ surface has been shown to involve the formation of surface nitrites, which play a crucial role in the sensing mechanism, particularly at lower operating temperatures where a highly hydroxylated surface enhances NO₂ adsorption. acs.org

The sensitivity and selectivity of the sensor are influenced by several factors at the molecular level, including the specific surface species formed, the catalytic activity of any dopants or surface modifiers, and the operating temperature, which affects the kinetics of the surface reactions. acs.org

Development of Self-Heated and Room-Temperature Gas Sensors

A significant area of research in indium oxide gas sensors is the development of devices that can operate at or near room temperature, or that incorporate self-heating mechanisms. Traditional metal oxide semiconductor gas sensors often require high operating temperatures (typically 200-400 °C) to achieve optimal performance. sensor-jlu.com This high-temperature operation leads to increased power consumption, which is a major drawback for portable and low-power applications. It can also pose safety risks in certain environments.

To address these challenges, researchers are exploring various strategies to enable low-temperature or room-temperature operation. One approach involves the use of nanostructured materials with very high surface areas, which can enhance the surface reactivity even at lower temperatures. For instance, nanocrystalline indium oxide films prepared by spray pyrolysis have demonstrated the ability to detect toluene vapors at room temperature. acs.orgnih.gov

Another effective strategy is the functionalization of the indium oxide surface with other materials. The decoration of In₂O₃ with noble metals like gold has been shown to lower the operating temperature for NO₂ detection to as low as 65 °C. sensor-jlu.com Similarly, heterostructures of In₂O₃ with materials like tungsten sulfide have enabled room-temperature ammonia sensing. mdpi.com In some cases, indium oxide-based sensors have demonstrated high sensitivity to gases like ethanol and NO₂ at room temperature. mdpi.commdpi.com

Catalytic Science and Energy Conversion

CO₂ Hydrogenation to Methanol and Other Carbon Products

Indium oxide has emerged as a highly promising catalyst for the direct hydrogenation of carbon dioxide (CO₂) to methanol (CH₃OH). mdpi.com This process is a key component of CO₂ utilization strategies, offering a pathway to convert a major greenhouse gas into a valuable chemical and fuel. chemeurope.com In₂O₃-based catalysts are particularly noted for their excellent selectivity towards methanol, often approaching 100%, with appreciable CO₂ conversion rates. mdpi.comnih.gov

The catalytic activity of indium oxide is closely linked to the presence of oxygen vacancies on its surface. mdpi.com These vacancies act as active sites for the adsorption and activation of CO₂ molecules. The synthesis method and pretreatment conditions of the In₂O₃ catalyst are crucial for creating a high concentration of these beneficial oxygen vacancies. mdpi.com

The reaction mechanism is believed to primarily follow a formate pathway. mdpi.com Density functional theory (DFT) calculations have shown that adsorbed CO₂ is preferentially converted to a formate (HCOO*) intermediate, which is then further hydrogenated to form methanol. mdpi.com The defective In₂O₃(110) surface has been identified as being particularly effective for this reaction. mdpi.com

To further improve the catalytic performance, several strategies are being pursued:

Metal Doping: Doping indium oxide with other metals can enhance the adsorption and dissociation of hydrogen, improve hydrogen spillover, and create a unique metal-In₂O₃ interface that promotes catalysis. mdpi.com For example, adding cobalt to In₂O₃ has been shown to enhance its reducibility, while the addition of nickel can significantly improve CO₂ conversion, albeit with lower methanol selectivity. rsc.org

Hybrid Catalysts: Combining In₂O₃ with other metal oxides, such as zirconium dioxide (ZrO₂), can improve the dispersion of the indium oxide, enhance CO₂ adsorption, and stabilize key reaction intermediates. mdpi.com The interaction between In₂O₃ and ZrO₂ is beneficial for CO₂ activation and subsequent methanol formation. mdpi.com

Morphology Control: The crystal phase and exposed facets of the indium oxide nanoparticles have a significant impact on their catalytic performance. nih.gov Theoretical calculations predicted, and experiments confirmed, that the {104} facet of hexagonal In₂O₃ is particularly favorable for methanol synthesis, exhibiting high activity and selectivity. chemeurope.comnih.gov

The following table presents a summary of the performance of different indium oxide-based catalysts for CO₂ hydrogenation to methanol.

CatalystTemperature (°C)Pressure (MPa)CO₂ Conversion (%)Methanol Selectivity (%)Methanol STY (mmol g⁻¹ h⁻¹)Reference
h-In₂O₃-R300512.585.4- nih.gov
c/h-In₂O₃--Higher than single phase-Higher than single phase mdpi.com
Ni₁₀In₉₀300317.63Lower than pure In₂O₃- rsc.org
Co₂₀In₈₀2803--Y_MeOH = 5.36% rsc.org

Reverse Water Gas Shift (RWGS) Reactions for CO Production

The reverse water gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O) is another important pathway for CO₂ utilization, converting it into carbon monoxide (CO), which is a crucial feedstock for the synthesis of various chemicals and fuels. wwu.edu Indium oxide has been identified as an effective catalyst for the RWGS reaction.

The catalytic activity of In₂O₃ in the RWGS reaction is also dependent on the presence of oxygen vacancies on its surface, which facilitate the adsorption and activation of CO₂. rsc.org The crystal phase of the indium oxide plays a significant role, with the cubic phase (c-In₂O₃) generally exhibiting higher RWGS rates at temperatures below 350 °C compared to the hexagonal phase (h-In₂O₃). acs.org This is attributed to the enhanced dissociative adsorption of H₂, easier formation of oxygen vacancies, and better CO₂ activation on the cubic phase. acs.org

At higher temperatures (450 °C and above), the hexagonal phase can undergo a phase transition to the more active cubic phase under reaction conditions, leading to an increase in its catalytic activity over time. acs.org

Strategies to enhance the performance of indium oxide catalysts for the RWGS reaction include:

Single-Atom Doping: DFT calculations suggest that doping the indium oxide lattice with single atoms of metals like iridium (Ir) or rhodium (Rh) can promote the creation of oxygen vacancies and facilitate the direct dissociation of CO₂ to CO, potentially making them highly efficient RWGS catalysts. rsc.org

Alkali Modification: Modifying In₂O₃ with alkali metals such as potassium (K), rubidium (Rb), and cesium (Cs) has been shown to result in outstanding performance in the RWGS reaction, particularly at high pressures. kaust.edu.sa These alkali-modified catalysts can achieve nearly 100% CO selectivity. kaust.edu.sa The alkali metals are believed to be present on the In₂O₃ surface as carbonates and bicarbonates, which enhances CO₂ uptake and catalytic activity. kaust.edu.sa

Photocatalytic Applications (e.g., CO2 Reduction)

Indium oxide (In₂O₃) has emerged as a significant material in the field of photocatalysis, particularly for the reduction of carbon dioxide (CO₂). Its chemical stability under illumination, high activity for CO₂ activation, and suitable reduction potential make it a compelling candidate for converting CO₂ into valuable fuels. acs.org Research has demonstrated that modifying the structure and composition of In₂O₃ can substantially enhance its photocatalytic efficiency.

One notable approach involves the use of In₂O₃ nanobelts coated with a thin layer of carbon. This modification promotes the absorption of visible light, improves the separation of photoinduced electron-hole pairs, and increases the chemisorption of CO₂. acs.org In a specific study, In₂O₃ nanobelts coated with a 5-nm-thick carbon layer, using water as a reductant and platinum as a co-catalyst, yielded carbon monoxide (CO) and methane (CH₄) evolution rates of 126.6 and 27.9 μmol h⁻¹, respectively. acs.org

Another effective strategy to boost photocatalytic activity is nitrogen doping. Nitrogen-doped indium oxide (N-In₂O₃) has shown high activity and stability for the photocatalytic reduction of CO₂ to methanol. liverpool.ac.uk The introduction of nitrogen creates mid-gap energy states, reducing the bandgap of In₂O₃ and thereby enhancing photon absorption and electron-hole separation. liverpool.ac.uk This doping process also creates more oxygen vacancies, which serve as active sites for CO₂ adsorption and conversion. liverpool.ac.uk Research has achieved a methanol formation rate as high as 394 μmol gcat⁻¹ h⁻¹ with a 63% selectivity at a nitrogen doping content of 3.74%. liverpool.ac.uk

Furthermore, the use of indium tin oxide (ITO) ultrathin films has been investigated for CO₂ reduction in water vapor, demonstrating the versatility of indium-based oxides in various photocatalytic systems. bohrium.com

Photocatalytic Performance of Modified Indium Oxide

CatalystModificationProductsEvolution Rate (μmol h⁻¹)Reference
In₂O₃ Nanobelts5-nm Carbon CoatingCO, CH₄126.6 (CO), 27.9 (CH₄) acs.org
N-In₂O₃3.74% Nitrogen DopingMethanol394 (per gram of catalyst) liverpool.ac.uk

Rational Catalyst Design and Active Site Identification

The rational design of indium oxide-based catalysts is crucial for optimizing their performance in applications like CO₂ hydrogenation to methanol. A central theme in this research is the identification and manipulation of active sites. It is widely recognized that oxygen vacancies on the surface of In₂O₃ are the primary active sites for these catalytic reactions. wwu.eduresearchgate.netmdpi.comscispace.com

The design process involves several strategies:

Controlling Oxygen Vacancies: The creation and maintenance of a balanced surface concentration of oxygen vacancies are essential for optimal catalyst performance. wwu.edu These vacancies can be formed through pre-treatment reduction and are involved in a mechanism rooted in their creation and annihilation during the catalytic cycle. scispace.com

Crystal Phase Engineering: Computational analyses and experimental results have shown that different crystal phases of In₂O₃ exhibit different catalytic activities. For instance, hexagonal In₂O₃ (h-In₂O₃) has been suggested to have superior catalytic performance for methanol synthesis compared to cubic In₂O₃ (c-In₂O₃), particularly due to the properties of its exposed (104) surface. mdpi.com

Use of Promoters and Supports: The addition of promoter metals or the use of oxide supports can significantly enhance catalytic activity. Promoters can facilitate the creation of oxygen vacancies and improve the adsorption properties of the catalyst. wwu.edu Supporting In₂O₃ on materials like Zirconia (ZrO₂) has been shown to yield high activity, 100% selectivity to methanol, and remarkable stability, partly by boosting electronic interactions and preventing over-reduction. researchgate.netscispace.com Similarly, adding Nickel (Ni) can create highly dispersed active sites for hydrogen dissociation, which aids the hydrogenation process. mdpi.com

Density Functional Theory (DFT) calculations are a powerful tool in rational catalyst design, allowing researchers to investigate surface stability, electronic properties of various sites, and the influence of oxygen vacancies. researchgate.netmdpi.com Such studies help identify the most favorable active sites for CO₂ and H₂ adsorption and explore reaction pathways, such as the formate pathway, which is considered significant for methanol production on In₂O₃. researchgate.netmdpi.com

Emerging Research Areas in Indium Oxide Technology

Flexible and Wearable Electronic Devices

Indium oxide and its composites are at the forefront of research into flexible and wearable electronics, offering an alternative to the brittle and expensive indium tin oxide (ITO). korea.ac.kr The development of solution-processed metal oxide semiconductors, including In₂O₃, is creating significant opportunities for low-power circuits required for the Internet of Things (IoT) and wearable devices. tuni.fituni.fi

Flexible thin-film transistors (TFTs) based on solution-processed In₂O₃ have been successfully demonstrated on flexible substrates like Kapton. tuni.fi These devices can operate at low voltages (≤ 3 V) and exhibit excellent electrical performance, including high electron mobility and substantial on/off ratios. tuni.fituni.fi The use of high-κ gate dielectrics, such as aluminum oxide or Zirconium oxide (ZrOₓ), in these TFTs enables their low-voltage operation, which is critical for power-constrained wearable applications. tuni.firesearchgate.net

In addition to pure In₂O₃, related compounds are being developed for wearable power sources. Ultra-flexible organic photovoltaics have been created using indium-zinc-tin oxide (IZTO) as a transparent electrode on a parylene substrate. mdpi.com These devices show excellent mechanical stability, maintaining a high percentage of their initial power conversion efficiency even after thousands of compression cycles. mdpi.com Similarly, indium gallium zinc oxide (IGZO) is being used as a sensing layer in decomposable UV radiation sensors fabricated on paper substrates, highlighting a move towards sustainable and eco-friendly wearable electronics. acs.org

Performance of Flexible Indium Oxide-Based TFTs

SemiconductorSubstrateOperating VoltageMobility (cm²/V·s)On/Off RatioReference
In₂O₃ (solution-processed)Flexible Kapton≤ 3 V14.510⁵ tuni.fituni.fi
In₂O₃ (solution-processed)n+-Si/SAND< 5 V~44~10⁶ nih.gov
In₂O₃ (solution-induced)ZrOₓ dielectric2 V4.427.5 x 10⁷ researchgate.net

Integration into Complex Device Architectures

As conventional silicon-based technology approaches its physical limits, research is intensifying on new materials for advanced, three-dimensional (3D) device architectures. purdue.edu Indium oxide is a promising channel material for back-end-of-line (BEOL) compatible monolithic 3D integration, a key strategy for increasing transistor density and chip performance. purdue.edu

A significant advancement in this area is the use of atomic layer deposition (ALD) to create high-quality In₂O₃ films. ALD is a low-temperature process that allows for conformal deposition on complex 3D structures, making it ideal for fabricating devices like FinFETs on top of existing silicon logic. sjtu.edu.cn Researchers have demonstrated high-performance ALD In₂O₃ transistors with excellent electrical properties, including high electron mobility (113 cm²/V·s), large on-state current (2.5 mA/μm), and low subthreshold slope. sjtu.edu.cn

The successful fabrication of various complex structures underscores the potential of In₂O₃ for next-generation electronics. These include:

3D Fin Transistors: ALD has been used to create top-gated In₂O₃ transistors on 3D fin structures, leveraging the conformal deposition capability of the technique. sjtu.edu.cn

Integrated Circuits: High-performance inverters, a fundamental building block of digital circuits, have been demonstrated using ALD In₂O₃. These inverters show high voltage gain (up to 38 V/V) and can operate at supply voltages as low as 0.5 V. sjtu.edu.cn

Vertically Stacked Transistors: Research into multilayer and gate-all-around (GAA) In₂O₃ FETs explores the potential for vertical stacking to further increase device density. purdue.edu

This integration of ALD-deposited indium oxide into 3D transistor designs and circuits represents a significant step toward realizing BEOL-compatible monolithic 3D integrated circuits. purdue.edusjtu.edu.cn

Future Research Directions and Challenges in Indium Oxide Science

Rational Design and Predictive Synthesis of Novel Indium Oxide Materials

The development of new indium oxide-based materials with tailored properties is moving beyond traditional trial-and-error methods towards a more predictive science. A significant research thrust lies in the use of computational modeling and machine learning to accelerate the discovery and design of novel materials.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for predicting the structural, electronic, and optical properties of indium oxide and its doped variants. nih.govacs.orgresearchgate.netresearchgate.netanjs.edu.iq DFT calculations can provide insights into:

Formation Energies: Predicting the stability of different crystal structures and the feasibility of incorporating various dopants. acs.org

Electronic Band Structure: Understanding how doping or the introduction of defects like oxygen vacancies affects the band gap and conductivity. researchgate.net

Optical Properties: Calculating absorption spectra and plasma frequencies to predict transparency and other optical characteristics. researchgate.net

For instance, DFT studies have been employed to understand the distribution of oxygen vacancies and their influence on the electronic properties of In₂O₃. acs.org These theoretical investigations help in designing materials with optimized carrier concentrations and mobilities.

Machine Learning in Materials Discovery: Machine learning (ML) is emerging as a valuable tool to screen large compositional spaces for promising new transparent conducting oxides (TCOs). ucsd.eduresearchgate.netrsc.org ML models can be trained on existing experimental and computational data to predict the properties of novel material compositions, significantly reducing the time and resources required for experimental synthesis and characterization. ucsd.eduresearchgate.netrsc.org Challenges in this area include the need for large, high-quality datasets and the development of robust models that can accurately predict the performance of complex material systems. purdue.edu

Table 1: Comparison of Computational and Experimental Parameters for Indium Tin Oxide (ITO)

PropertyComputational (DFT) PredictionExperimental Value
Optical Band GapCalculated based on stoichiometry and dopant concentration researchgate.net~4 eV acs.org
Plasma FrequencyCan be engineered between 0.44 eV and 6.99 eV by varying tin doping levels researchgate.netMeasured between 0.78 and 2.13 eV researchgate.net

Advancements in In-Situ and Operando Characterization Techniques for Indium Oxide Systems

To bridge the gap between material properties under ideal conditions and their performance in real-world applications, there is a growing emphasis on in-situ and operando characterization techniques. These methods allow researchers to study the material's structure and properties while it is functioning in a device, providing invaluable insights into reaction mechanisms and degradation pathways.

Probing Active Sites and Reaction Mechanisms: In the field of catalysis, understanding the dynamic structural evolution of catalysts is crucial for designing more efficient systems. rsc.org Advanced in-situ and operando techniques are being employed to study indium oxide-based catalysts during reactions. rsc.org

Operando Raman and FTIR Spectroscopy: These techniques are used to identify surface adsorbates and monitor changes in the oxidation state of indium oxide during gas sensing operations. acs.orgmdpi.comsemanticscholar.orgmdpi.com For example, operando Raman studies on ethanol (B145695) gas sensors have correlated the sensor's signal with the presence of specific surface species and the reduction of the indium oxide surface. acs.orgmdpi.com

In-situ X-ray Absorption Spectroscopy (XAS): XAS provides information about the local atomic and electronic structure of the material under reaction conditions, helping to identify the active catalytic sites.

These advanced characterization methods are critical for understanding the fundamental processes that govern the performance of indium oxide in applications like gas sensing and catalysis.

Development of Sustainable and Cost-Effective Fabrication Methodologies

The increasing demand for indium in technologies like touch screens and solar panels has raised concerns about its scarcity and the environmental impact of its extraction. votechnik.comquestmetals.comquestmetals.com This has spurred research into more sustainable and cost-effective fabrication methods for indium oxide and its alternatives.

Sustainable Synthesis Routes: Efforts are being made to develop "green" synthesis methods that reduce energy consumption and the use of hazardous materials. Solution-based techniques, such as sol-gel and solution combustion synthesis, offer advantages in terms of lower processing temperatures and scalability. ntu.edu.sg

Indium-Free Transparent Conductors: A significant area of research is the development of high-performance transparent conducting materials that are free of indium. purdue.edumdpi.comresearchgate.net Candidates include doped zinc oxide (e.g., aluminum-doped zinc oxide, AZO) and other earth-abundant materials. researchgate.net The challenge lies in achieving the same level of performance and stability as indium tin oxide (ITO). purdue.edu Life cycle assessments (LCA) are being conducted to evaluate the environmental impact of these alternative materials compared to ITO. acs.org

Indium Recycling: Developing efficient and economically viable methods for recycling indium from end-of-life electronics is crucial for a sustainable future. votechnik.comquestmetals.comquestmetals.com Recycling not only conserves a finite resource but also reduces the environmental footprint associated with mining and refining. questmetals.com Challenges in this area include the low concentration of indium in e-waste and the economics of the recycling process. questmetals.com

Exploration of Novel Doping Strategies and Composite Indium Oxide Materials

Doping is a key strategy for tuning the electronic and optical properties of indium oxide. Future research will focus on exploring a wider range of dopants and creating novel composite materials to unlock new functionalities.

Advanced Doping Strategies: Researchers are investigating various dopants to enhance the performance of indium oxide for specific applications.

Titanium-doped indium oxide (ITiO): This material has shown high carrier mobilities, making it a promising transparent conductor.

Dysprosium-doped indium oxide: This has been shown to act as a carrier suppressor, which can be useful for tuning the electronic properties of thin-film transistors.

Nitrogen doping: This strategy has been explored to improve the photocatalytic activity of indium oxide for CO₂ reduction.

Indium Oxide Composites: Combining indium oxide with other materials to form composites can lead to synergistic effects and enhanced performance.

Indium Oxide-Graphene Composites: These composites have shown promise for gas sensing applications due to the high surface area and excellent electronic properties of graphene. medjrf.comacs.orgresearchgate.netresearchgate.net The synergistic effect between the indium oxide and graphene enhances the sensitivity and selectivity of the sensor. acs.org

Indium Oxide-Tin Oxide Composites: These are widely used in gas sensors, with the addition of tin oxide improving the sensitivity and efficiency of gas detection. mdpi.com

Table 2: Comparison of Doped Indium Oxide Properties

DopantNominal Doping Ratio (wt. %)Key Property EnhancementPotential Application
Tin (Sn)5-10%Increased electrical conductivity mdpi.comTransparent electrodes
Titanium (Ti)1.5-2.5 at. %High carrier mobility (>80 cm²/Vs) aip.orgHigh-performance transparent conductors aip.org
Europium (Eu)3%Enhanced blue-green luminescence researchgate.netOptoelectronic devices researchgate.net

Deeper Elucidation of Structure-Property-Performance Relationships

A fundamental understanding of the relationship between the atomic structure, electronic properties, and device performance of indium oxide is essential for its rational design and optimization. A key area of focus is the role of defects, particularly oxygen vacancies.

The Role of Oxygen Vacancies: Oxygen vacancies are intrinsic defects in indium oxide that play a crucial role in its n-type conductivity. acs.orgresearchgate.net The concentration of these vacancies can significantly impact the material's electrical and optical properties. researchgate.netresearchgate.net

Conductivity: Oxygen vacancies act as donors, increasing the carrier concentration and thus the conductivity. researchgate.net

Optical Properties: The presence of oxygen vacancies can also affect the optical absorption and photoluminescence of the material. iaea.org

Sensing and Catalysis: In applications like gas sensing and catalysis, oxygen vacancies can serve as active sites for the adsorption and reaction of molecules.

Future research will aim to precisely control the concentration and distribution of oxygen vacancies to tailor the properties of indium oxide for specific applications. Theoretical studies, such as DFT, are instrumental in understanding the formation energies and electronic effects of these defects. acs.org

Integration into Next-Generation Technologies and Societal Impact

Indium oxide and its derivatives are poised to play a significant role in a range of next-generation technologies. However, their widespread adoption also brings societal challenges that need to be addressed.

Next-Generation Electronics:

Flexible Electronics: Solution-processed indium oxide thin-film transistors (TFTs) are being developed for flexible and wearable electronics. tuni.firesearchgate.netresearchgate.netacs.org These devices offer the potential for low-cost, large-area manufacturing on flexible substrates. tuni.firesearchgate.net Performance metrics for flexible In₂O₃ TFTs include mobilities of around 14.5 cm²/V·s and on/off ratios of 10⁵ at low operating voltages (≤ 3 V). tuni.firesearchgate.net

Neuromorphic Computing: Indium oxide-based ferroelectric field-effect transistors (FeFETs) are showing great promise for in-memory and neuromorphic computing applications. acs.orgnih.govacs.orgresearchgate.net These devices mimic the behavior of synapses in the brain and could lead to more energy-efficient computing architectures. acs.orgnih.gov In₂O₃ FeFETs have demonstrated excellent performance, including high on/off ratios (10⁷), long retention times (>10 years), and high endurance (10⁷ cycles). acs.orgnih.govacs.org

Societal Impact: The increasing reliance on indium highlights the need for a circular economy approach to its use. questmetals.com The environmental impact of indium mining, which includes habitat destruction and water pollution, underscores the importance of responsible sourcing and recycling. votechnik.comquestmetals.commit.edu Furthermore, the geopolitical concentration of indium production presents supply chain risks that can be mitigated through recycling and the development of alternative materials. questmetals.com Public awareness and policy initiatives will be crucial in promoting the sustainable use of this critical material.

Q & A

Q. What are the key methods for synthesizing indium oxide thin films, and how do process parameters influence their structural properties?

Methodological Answer: Indium oxide (In₂O₃) thin films are commonly synthesized via reactive sputtering or autowave oxidation. In reactive sputtering , parameters such as gas mixture (Ar/O₂), pressure (2–7 Pa), current density (0.04–0.56 mA/cm²), and substrate temperature (300 K) critically influence film conductivity and transparency. Higher oxygen partial pressure reduces oxygen vacancies, lowering carrier density . Autowave oxidation involves rapid heating (>1 K/s) to 200°C under vacuum, producing films with high uniformity and fewer impurities .

Q. Table 1: Comparison of Synthesis Methods

MethodPressure (Pa)Temperature (K)Key Outcomes
Reactive Sputtering2–7300High conductivity (~10¹⁹ cm⁻³)
Autowave Oxidation1.5 Torr473Low impurities, uniform morphology

Q. How can the stoichiometry and defect structure of indium oxide be characterized experimentally?

Methodological Answer: Stoichiometry and defects are analyzed using:

  • X-ray Diffraction (XRD): Identifies crystallographic phases and lattice parameters. For example, oxygen-deficient In₂O₃₋ₓ shows cubic bixbyite structure shifts .
  • X-ray Photoelectron Spectroscopy (XPS): Quantifies oxygen vacancies by analyzing O 1s and In 3d core-level spectra .
  • Hall Effect Measurements: Determines carrier concentration (10¹⁷–10¹⁹ cm⁻³) and mobility, linking defects to electrical properties .

Q. What are the common applications of indium oxide in optoelectronic devices, and how do its properties enable these uses?

Methodological Answer: In₂O₃ is used in transparent conductive oxides (TCOs) for solar cells, displays, and sensors due to its wide bandgap (~3.7 eV) and high transparency (>80% in visible spectrum). Doping with Sn (ITO) or Zn (IZO) enhances conductivity while maintaining transparency. For example, In₂O₃/ZnO sputtering targets achieve sheet resistances <10 Ω/sq for OLEDs .

Q. How are indium oxide nanoparticles synthesized, and what characterization techniques validate their properties?

Methodological Answer: Nanoparticles are synthesized via chemical routes like calcination of indium nitrate at 400°C for 10 hours. Characterization includes:

  • FTIR/Raman Spectroscopy: Confirms bonding (e.g., In-O vibrations at ~500 cm⁻¹).
  • TEM/EDS: Analyzes size (~50–100 nm) and elemental composition.
  • UV-Vis Spectroscopy: Measures bandgap tuning (3.5–4.0 eV) for optical coatings .

Q. How does doping with elements like Sn or Zn alter the electrical properties of indium oxide?

Methodological Answer: Doping introduces free carriers by substituting In³⁺ with Sn⁴⁺ (n-type) or Zn²⁺ (enhancing grain boundary passivation). For Sn-doped In₂O₃ (ITO), carrier density increases to ~10²⁰ cm⁻³, reducing resistivity to 10⁻⁴ Ω·cm. Dopant concentration is optimized via combinatorial sputtering and Hall measurements .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported carrier concentrations of indium oxide films synthesized under varying oxygen partial pressures?

Methodological Answer: Discrepancies arise from differences in defect formation (e.g., oxygen vacancies vs. interstitial In). To resolve:

Systematically vary O₂ partial pressure during sputtering (2–7 Pa) .

Use temperature-dependent conductivity (σ vs. 1/T) to distinguish scattering mechanisms (ionized impurities vs. phonons) .

Cross-validate with photoluminescence (PL) spectroscopy to quantify defect states .

Q. How can interfacial engineering optimize the high-frequency performance of indium oxide thin-film transistors (TFTs)?

Methodological Answer: Key strategies include:

  • Atomic Layer Deposition (ALD): Deposits ultra-thin In₂O₃ (~2 nm) with precise thickness control, minimizing short-channel effects .
  • Buried Gate Contacts: Reduces parasitic capacitance using Ni electrodes (60 nm) and HfO₂ gate dielectrics .
  • Channel Length Scaling: Sub-1 µm channels achieve fₜ > 10 GHz, enabling RF applications .

Q. Table 2: TFT Performance Metrics

ParameterValueMethod
Mobility (µ)113 cm²/V·sALD-grown In₂O₃
On/Off Ratio (Iₒₙ/Iₒff)10¹⁷Sub-100 nm channel

Q. How does UV irradiation affect the electronic properties of indium oxide thin films, and how can this be systematically studied?

Methodological Answer: UV exposure reduces resistance via photogenerated carriers. To analyze:

Measure photoconductance transients under 365 nm UV light.

Use Van der Pauw geometry to track resistance recovery post-irradiation.

Correlate with AFM morphology to assess grain boundary effects .

Q. How can the role of indium oxide in silicon nanowire (SiNW) catalyst performance be analyzed despite conflicting reports?

Methodological Answer: Conflicts arise from oxide presence (harmful ) vs. metallic In (beneficial). Resolve by:

Rapid Thermal Annealing (RTA): Compare In particles grown at 450°C (oxide-free) vs. furnace annealing (oxide-rich) .

XRD/EDS: Confirm oxide absence in RTA samples.

SEM/TEM: Correlate SiNW density (~10⁶ wires/cm²) with catalyst purity .

Q. What methodologies enable the integration of indium oxide into monolithic 3D circuits for next-generation computing?

Methodological Answer:

  • Low-Temperature ALD (<225°C): Ensures BEOL compatibility with Si CMOS .
  • 3D Conformal Deposition: Uses ALD to coat vertical structures (e.g., finFETs).
  • Parasitic Capacitance Modeling: Optimizes gate overlap and contact geometry via TCAD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.